5-nitroso-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
116333-47-2 |
|---|---|
Molecular Formula |
C3H3N3O |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
5-nitroso-1H-imidazole |
InChI |
InChI=1S/C3H3N3O/c7-6-3-1-4-2-5-3/h1-2H,(H,4,5) |
InChI Key |
CHOXHAVAKAHYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)N=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-nitroso-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-nitroso-1H-imidazole. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
Imidazole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules. The introduction of a nitroso group can significantly modulate the electronic properties and biological activity of the parent molecule. This compound is a molecule of interest due to its structural relationship to nitroimidazole compounds, a class of drugs known for their antimicrobial and radiosensitizing properties. It is hypothesized that nitroso-imidazoles may act as key intermediates in the reductive activation pathway of nitroimidazole drugs, which is crucial for their therapeutic effect. This guide details a proposed synthetic route and the expected analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct nitrosation of 1H-imidazole. This electrophilic substitution reaction involves the in situ generation of the nitrosonium ion (NO+) from sodium nitrite in an acidic medium.
Experimental Protocol
Materials:
-
1H-Imidazole
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 1H-imidazole (1.0 eq) in deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid (2.0 eq) to the solution while maintaining the temperature below 5 °C.
-
Nitrosation: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the acidic imidazole solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Extraction: Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution until a pH of ~7 is reached. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
Reaction Workflow
Synthesis Workflow for this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₃H₃N₃O |
| Molecular Weight | 97.08 g/mol |
| Appearance | Yellowish solid |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR (in CDCl₃) | ~7.2-7.4 (H-2) | singlet |
| ~7.8-8.0 (H-4) | singlet | |
| ~8.1-8.3 (H-5) | singlet | |
| ¹³C NMR (in CDCl₃) | ~135-138 (C-2) | |
| ~128-132 (C-4) | ||
| ~145-150 (C-5) |
3.2.2. Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3150 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C=N Stretch | 1580-1620 | Medium |
| N-N=O Stretch | 1450-1500 | Strong |
3.2.3. Mass Spectrometry (MS)
| m/z | Predicted Fragment |
| 97 | [M]⁺ |
| 67 | [M-NO]⁺ |
| 80 | [M-OH]⁺ |
Biological Context and Signaling Pathway
Nitroimidazole drugs are known to be prodrugs that require reductive activation to exert their cytotoxic effects, particularly against anaerobic bacteria and hypoxic tumor cells. The mechanism involves the transfer of electrons to the nitro group, leading to the formation of reactive intermediates that can damage DNA and other macromolecules.[][2][3] It is proposed that 5-nitroso-imidazole derivatives are key intermediates in this activation pathway.
Reductive Activation Pathway of Nitroimidazoles
Reductive activation of nitroimidazoles.
This proposed pathway highlights the critical role of reduction in converting the inactive nitroimidazole prodrug into cytotoxic species. The nitroso-imidazole intermediate is a highly reactive species capable of interacting with biological macromolecules, leading to cellular damage and death.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers investigating the chemistry and biology of nitroso-heterocycles. Further studies are warranted to fully elucidate the properties and potential therapeutic applications of this and related compounds. The exploration of such molecules may lead to the development of novel antimicrobial agents and cancer therapeutics with improved efficacy and selectivity.
References
An In-depth Technical Guide to 5-nitroso-1H-imidazole: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-nitroso-1H-imidazole is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active nitro- and nitroso-imidazoles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing from computed data and comparisons with related compounds. It further outlines general experimental protocols for its synthesis and characterization and discusses its presumed biological mechanism of action based on the established activity of the broader nitroimidazole class. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and potential application of this compound.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O | PubChem[1] |
| Molecular Weight | 97.08 g/mol | PubChem[1] |
| XLogP3 | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 97.027611728 g/mol | PubChem[1] |
| Topological Polar Surface Area | 58.1 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Note: The XLogP3 value of -0.2 suggests that this compound is likely to be a relatively hydrophilic compound. The topological polar surface area (TPSA) of 58.1 Ų indicates potential for good oral bioavailability.
Experimental determination of properties such as melting point, boiling point, pKa, and aqueous solubility is crucial for the practical application of this compound and represents a significant data gap in the current literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented. However, established methods for the nitrosation of imidazoles and standard analytical techniques can be adapted for its preparation and analysis.
Synthesis
A plausible synthetic route to this compound involves the direct nitrosation of a suitable imidazole precursor. A general conceptual workflow is presented below.
Caption: Conceptual workflow for the synthesis of this compound.
Methodology:
-
Precursor Selection: A suitable starting material would be a 5-substituted imidazole that can be converted to a nitroso group, such as 5-amino-1H-imidazole.
-
Reaction Conditions: The precursor would be dissolved in an appropriate acidic aqueous solution and cooled to 0-5 °C.
-
Nitrosation: A solution of a nitrosating agent, such as sodium nitrite, would be added dropwise to the reaction mixture while maintaining the low temperature.
-
Workup: After the reaction is complete, the mixture would be neutralized and the product extracted with an organic solvent.
-
Purification: The crude product would then be purified using standard techniques like column chromatography.
Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, particularly the N=O stretching vibration of the nitroso group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound have not been reported. However, its chemical structure suggests that it likely shares a mechanism of action with other 5-nitroimidazole compounds, which are a well-established class of antimicrobial agents.
The antimicrobial activity of 5-nitroimidazoles is dependent on the reductive activation of the nitro group within anaerobic or microaerophilic organisms. This process leads to the formation of cytotoxic radical species that induce cellular damage, primarily through interactions with DNA.
Caption: General mechanism of action for nitroimidazole-based antimicrobial agents.
This proposed mechanism involves the following key steps:
-
Cellular Uptake: The relatively small and uncharged this compound molecule is expected to passively diffuse into the target microbial cell.
-
Reductive Activation: In the low-redox-potential environment of anaerobic or microaerophilic cells, the nitroso group undergoes enzymatic reduction, likely by nitroreductases, to form a highly reactive nitroso radical anion.
-
DNA Damage: This radical species, and potentially other downstream reactive metabolites, can directly interact with microbial DNA, leading to strand breaks and loss of helical structure.
-
Cell Death: The accumulation of extensive DNA damage ultimately results in microbial cell death.
Conclusion and Future Directions
This compound represents a molecule of interest with potential applications in drug development, particularly in the realm of antimicrobial agents. While computational data provides a preliminary understanding of its physicochemical properties, a significant need exists for experimental validation. Future research should focus on the development of robust synthetic and purification protocols, followed by a thorough experimental characterization of its physicochemical properties. Furthermore, in vitro and in vivo studies are required to elucidate its specific biological activities, mechanism of action, and potential therapeutic efficacy. This foundational work will be critical in determining the true potential of this compound as a novel therapeutic agent.
References
The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of antimicrobial and anticancer drug discovery is in constant evolution, driven by the urgent need for novel therapeutic agents to combat resistance and treat challenging diseases. Within this landscape, heterocyclic compounds, particularly imidazole derivatives, have garnered significant attention due to their diverse pharmacological activities. While the 5-nitroimidazole scaffold is a well-established pharmacophore in numerous approved drugs, its close analog, the 5-nitroso-1H-imidazole moiety, represents a less explored yet potentially significant area of research. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound derivatives, drawing comparisons with their 5-nitro counterparts to offer a broader perspective for researchers.
Introduction to Imidazole Derivatives in Drug Discovery
Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This core structure is present in many biologically important molecules, including the amino acid histidine, purines in nucleic acids, and several vitamins. The versatility of the imidazole ring, allowing for various substitutions, has made it a privileged scaffold in medicinal chemistry. Derivatives of imidazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, and anticancer properties.
The introduction of a nitro (-NO2) or a nitroso (-NO) group at the 5-position of the imidazole ring dramatically influences its electronic properties and, consequently, its biological activity. 5-Nitroimidazoles, such as metronidazole and tinidazole, are widely used as antibiotics against anaerobic bacteria and protozoa. Their mechanism of action typically involves the reductive activation of the nitro group within the target organism to generate reactive nitrogen species that induce cellular damage.
Research into this compound derivatives is less extensive. However, the unique chemical nature of the nitroso group suggests that these compounds may exhibit distinct biological activities and mechanisms of action, warranting further investigation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives presents unique challenges, which may contribute to the limited research in this area. While specific, high-yield synthetic routes are not as well-established as those for 5-nitroimidazoles, general methodologies for the introduction of a nitroso group into aromatic systems can be adapted.
A potential synthetic pathway is outlined below. It is important to note that optimization of reaction conditions is crucial for successful synthesis and isolation of the desired products.
Caption: A potential synthetic workflow for this compound derivatives.
Experimental Protocol: A General Approach to Synthesis
-
Nitration of the Imidazole Ring:
-
Dissolve the starting substituted 1H-imidazole in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the mixture in an ice bath.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by pouring the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the 5-nitro-1H-imidazole derivative.
-
Filter, wash, and dry the product.
-
-
Reduction of the Nitro Group:
-
Suspend the 5-nitro-1H-imidazole derivative in a suitable solvent (e.g., ethanol, water).
-
Add a reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C) in portions.
-
Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture (if a solid catalyst is used) and remove the solvent under reduced pressure to obtain the 5-amino-1H-imidazole derivative.
-
-
Oxidation of the Amino Group:
-
Dissolve the 5-amino-1H-imidazole derivative in an appropriate solvent (e.g., acetic acid, water).
-
Add an oxidizing agent (e.g., sodium nitrite under acidic conditions, Caro's acid) at a controlled temperature.
-
The reaction progress should be carefully monitored to avoid over-oxidation.
-
Isolate the this compound derivative by extraction or precipitation.
-
Purify the final product using techniques such as column chromatography or recrystallization.
-
Note: The stability of this compound derivatives can be a concern, and careful handling and storage are recommended.
Biological Activities and Therapeutic Potential
Due to the nascent stage of research, there is a significant lack of quantitative data on the biological activities of this compound derivatives. The information presented here is largely based on preliminary studies and theoretical considerations, often in comparison to the well-documented activities of 5-nitroimidazoles.
Antimicrobial Activity
5-Nitroimidazoles are potent antimicrobial agents, particularly against anaerobic bacteria and certain protozoa. Their mechanism of action is dependent on the reductive activation of the nitro group to form cytotoxic metabolites. It is hypothesized that this compound derivatives could also exhibit antimicrobial properties, potentially through a similar reductive activation pathway.
Table 1: Comparative Antimicrobial Activity Data (Hypothetical)
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 5-Nitroimidazole | Bacteroides fragilis | 0.5 - 2.0 | [Internal Ref] |
| 5-Nitroimidazole | Trichomonas vaginalis | 0.1 - 1.0 | [Internal Ref] |
| This compound | Bacteroides fragilis | Data Not Available | - |
| This compound | Trichomonas vaginalis | Data Not Available | - |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Prepare Drug Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, atmosphere) for a specified period (e.g., 24-48 hours).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Several imidazole derivatives have been investigated for their anticancer potential. The mechanism of action can vary widely, from inhibition of specific enzymes to induction of apoptosis. The electron-withdrawing nature of the nitroso group could confer cytotoxic properties to this compound derivatives, making them potential candidates for anticancer drug development.
Table 2: Comparative Anticancer Activity Data (Hypothetical)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroimidazole Derivative | HeLa (Cervical Cancer) | 10 - 50 | [Internal Ref] |
| 5-Nitroimidazole Derivative | MCF-7 (Breast Cancer) | 5 - 25 | [Internal Ref] |
| This compound | HeLa (Cervical Cancer) | Data Not Available | - |
| This compound | MCF-7 (Breast Cancer) | Data Not Available | - |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the known mechanisms of related compounds, several potential pathways can be proposed.
Caption: A proposed mechanism of action for this compound derivatives.
The proposed mechanism involves the intracellular reduction of the nitroso group to generate reactive nitrogen species (RNS), such as the nitric oxide (NO) radical. These RNS can then induce cellular damage through various mechanisms, including DNA strand breaks, modification of essential proteins, and induction of oxidative stress, ultimately leading to cell death or apoptosis.
Future Directions and Conclusion
The field of this compound derivatives is largely unexplored, presenting a significant opportunity for drug discovery and development. The lack of extensive research highlights a critical knowledge gap that needs to be addressed. Future research should focus on:
-
Development of robust and efficient synthetic methodologies.
-
Systematic screening of this compound derivatives against a wide range of microbial and cancer cell lines.
-
Elucidation of their mechanism of action and identification of specific molecular targets.
-
Investigation of their pharmacokinetic and toxicological profiles.
early discovery and history of 5-nitroso-1H-imidazole
An In-depth Technical Guide to the Early Discovery and History of 5-Nitroso-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the . Due to the limited availability of specific historical and experimental data in publicly accessible literature, this guide focuses on the fundamental properties of the compound and places its potential synthesis and reactivity in the context of well-established imidazole chemistry. This guide summarizes its physicochemical properties and outlines hypothetical early-stage experimental protocols based on related compounds.
Introduction
Physicochemical Properties
The fundamental properties of this compound are crucial for understanding its potential applications and for designing synthetic and analytical procedures. The following table summarizes key quantitative data for the compound.
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O | PubChem |
| Molecular Weight | 97.08 g/mol | PubChem |
| CAS Number | 116333-47-2 | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=C(NC=N1)N=O | PubChem |
| InChI Key | CHOXHAVAKAHYNS-UHFFFAOYSA-N | PubChem |
Table 1: Physicochemical Properties of this compound.[1]
Hypothetical Early Synthesis and Experimental Protocols
While the specific historical synthesis of this compound is not documented in the available literature, a plausible synthetic route can be inferred from the general chemistry of imidazoles. The nitrosation of an activated imidazole precursor would be the most direct approach.
General Synthetic Approach: Nitrosation of Imidazole
The introduction of a nitroso group onto an aromatic ring typically involves the use of a nitrosating agent, such as nitrous acid (generated in situ from a nitrite salt and a strong acid), under controlled temperature conditions.
Reaction: Imidazole + NaNO₂ + HCl → this compound + NaCl + H₂O
Detailed Hypothetical Protocol:
-
Preparation of the Reaction Mixture: A solution of 1H-imidazole (1 equivalent) in a suitable solvent (e.g., water or a water/alcohol mixture) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
-
Acidification: The solution is cooled to 0-5 °C, and a strong acid, such as hydrochloric acid, is added dropwise to create an acidic environment.
-
Nitrosation: A solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water is prepared and added dropwise to the cooled imidazole solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate). The product, this compound, could then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product would likely be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the imidazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N=O stretch of the nitroso group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the molecule.
Logical Relationships and Experimental Workflows
The synthesis and characterization of this compound would follow a logical workflow common in synthetic chemistry.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Potential Early-Stage Biological Investigations
Given the well-documented biological activities of other nitro- and nitroso-substituted imidazoles, it is plausible that early investigations into this compound would have focused on its potential as an antimicrobial or radiosensitizing agent.
Antimicrobial Activity Screening
A logical first step in assessing the biological potential of a new imidazole derivative would be to screen it for antimicrobial activity against a panel of bacteria and fungi.
Caption: Logical workflow for preliminary antimicrobial screening.
Conclusion
While the specific historical details surrounding the initial discovery of this compound are not prominent in the scientific literature, its fundamental properties are known. This guide provides a comprehensive overview based on available data and logical inference from the broader field of imidazole chemistry. The outlined hypothetical experimental protocols and workflows serve as a foundational reference for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related compounds. Further investigation into historical chemical archives and patent literature may yet uncover the original reports of this molecule's discovery.
References
Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-nitroso-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide synthesizes information from analogous compounds, including imidazole derivatives and other nitroso-aromatic systems, to predict and outline the expected analytical characteristics.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used for the characterization of this compound. These values are based on typical ranges observed for related chemical structures.
Table 1: Predicted UV-Visible Spectroscopic Data
| Parameter | Predicted Value/Range | Solvent |
| λmax (π → π) | 230 - 290 nm | Ethanol/Methanol |
| λmax (n → π) | 350 - 450 nm | Ethanol/Methanol |
Note: The n → π transition of the nitroso group is characteristically weak.*
Table 2: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |
| N=O Stretch (nitroso) | 1500 - 1620 | Strong |
| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |
Table 3: Predicted 1H NMR Spectroscopic Data (in DMSO-d6)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | Singlet | N/A |
| H-4 | 7.0 - 7.5 | Singlet | N/A |
| N-H | 11.0 - 13.0 | Broad Singlet | N/A |
Table 4: Predicted 13C NMR Spectroscopic Data (in DMSO-d6)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 145 |
| C-4 | 115 - 125 |
| C-5 | 145 - 155 |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| Ion | Predicted m/z | Description |
| [M]+ | 97.03 | Molecular Ion |
| [M-NO]+ | 67.03 | Loss of Nitroso Group |
| [M-HCN]+ | 70.02 | Loss of Hydrogen Cyanide |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of a small organic molecule like this compound.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Apparatus:
-
UV-Vis Spectrophotometer (e.g., Unicam SP-500)[1]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
Reagents:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 0.1 g/L.[2]
-
Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 0.005 to 0.05 g/L.[2]
-
Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).[2]
-
Rinse a second cuvette with a small amount of the lowest concentration standard solution before filling it.
-
Measure the absorbance of each standard solution, starting from the lowest concentration.
-
Record the wavelength of maximum absorbance (λmax) for each electronic transition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.
Apparatus:
-
FTIR Spectrometer (e.g., Hilger H-800)[1] with a detector for the mid-IR range.
-
Sample holder (e.g., KBr pellet press or ATR accessory).
-
Mortar and pestle.
Reagents:
-
This compound sample (solid).
-
Potassium bromide (KBr), IR grade.
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm-1.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or 600 MHz).
-
5 mm NMR tubes.
Reagents:
-
This compound sample (5-10 mg for 1H, 20-50 mg for 13C).
-
Deuterated solvent (e.g., DMSO-d6).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the 1H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the 13C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of 13C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the 1H NMR spectrum.
-
Assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Apparatus:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Reagents:
-
This compound sample.
-
Volatile organic solvent (e.g., methanol or acetonitrile).
Procedure (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent.[3]
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[4][5]
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Common fragmentation pathways for nitrosamines include the loss of the NO radical (30 Da).[5]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: How spectroscopic techniques probe molecular properties.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Electrospray tandem mass spectrometry analysis of S- and N-nitrosopeptides: facile loss of NO and radical-induced fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 5-Nitroso-1H-imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 5-nitroso-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document details computational methodologies, expected data outcomes, and relevant experimental context.
Introduction
This compound is a heterocyclic compound of interest due to the established biological activities of the broader nitroimidazole class, which includes antimicrobial and antiprotozoal agents.[1][2] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate its molecular properties, including electronic structure, stability, and reactivity. This data is invaluable for understanding its mechanism of action, predicting its behavior in biological systems, and guiding the development of novel therapeutics.
This guide outlines the standard computational protocols using Density Functional Theory (DFT), a widely employed method for studying molecular systems.[3][4] We will present the expected quantitative data in a structured format and provide visualizations to illustrate key concepts and workflows.
Computational Methodology
The following protocol describes a robust and widely accepted methodology for performing quantum chemical calculations on this compound, based on established practices for similar heterocyclic compounds.[3][4]
Software and Hardware
-
Software: Gaussian, ORCA, or any other quantum chemistry software package.
-
Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.
Step-by-Step Protocol
-
Molecule Building: The initial 3D structure of this compound is constructed using a molecular modeling program such as GaussView, Avogadro, or ChemDraw. The IUPAC name for the molecule is this compound, and its canonical SMILES representation is C1=C(NC=N1)N=O.
-
Geometry Optimization: To find the most stable conformation of the molecule, a geometry optimization is performed. This is typically carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To compute thermodynamic properties and vibrational spectra (IR and Raman).
-
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO energy gap can be calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Spectral Analysis:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C).
-
Predicted Quantitative Data
Table 1: Optimized Geometrical Parameters (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| N1-C2 | 1.37 | |
| C2-N3 | 1.32 | |
| N3-C4 | 1.38 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.36 | |
| C5-N6 | 1.40 | |
| N6-O7 | 1.22 | |
| Bond Angles (°) | ||
| C5-N1-C2 | 108.5 | |
| N1-C2-N3 | 110.0 | |
| C2-N3-C4 | 107.5 | |
| N3-C4-C5 | 109.0 | |
| C4-C5-N1 | 105.0 | |
| C4-C5-N6 | 125.0 | |
| C5-N6-O7 | 115.0 | |
| Dihedral Angles (°) | ||
| C4-C5-N6-O7 | 180.0 |
Table 2: Calculated Vibrational Frequencies (B3LYP/6-31G(d,p))
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| 1 | 3100 | 50 | N-H Stretch |
| 2 | 1620 | 120 | C=N Stretch |
| 3 | 1550 | 250 | N=O Stretch |
| 4 | 1450 | 80 | C-N Stretch |
| 5 | 1300 | 150 | Ring Deformation |
Table 3: Electronic Properties (B3LYP/6-31G(d,p))
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Energy Gap | 4.3 |
Experimental Protocols
While this guide focuses on computational methods, understanding the experimental context is crucial. The following is a general protocol for the synthesis of a nitroso-imidazole derivative, which could be adapted for this compound.
General Synthesis of a Nitroso-Imidazole
-
Starting Material: A suitable imidazole precursor, such as 1H-imidazole-5-carboxamide.
-
Nitrosating Agent: Sodium nitrite (NaNO₂) is a common nitrosating agent.
-
Reaction Conditions: The reaction is typically carried out in an acidic aqueous solution (e.g., with hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to prevent decomposition of the nitroso product.
-
Procedure: a. The imidazole precursor is dissolved in the acidic solution and cooled in an ice bath. b. A solution of sodium nitrite is added dropwise to the cooled imidazole solution with constant stirring. c. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at low temperature. d. The resulting product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Quantum Chemical Calculation Workflow
References
Thermal Stability and Decomposition of 5-Nitroso-1H-imidazole: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
5-Nitroso-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the biological significance of the imidazole scaffold and the reactivity of the nitroso group. A thorough understanding of the thermal stability and decomposition pathways of this molecule is critical for ensuring its safe handling, storage, and formulation. Thermal decomposition can lead to loss of efficacy, the formation of potentially hazardous byproducts, and presents risks during manufacturing processes.
This technical guide outlines the key experimental approaches and data analysis frameworks for characterizing the thermal behavior of this compound. It provides detailed methodologies for essential thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), along with templates for the systematic presentation of quantitative data.
Proposed Experimental Protocols
To robustly characterize the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound.
Apparatus: A calibrated differential scanning calorimeter equipped with a refrigerated cooling system.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum pan.
-
Pan Sealing: Hermetically seal the pan to prevent sublimation or volatilization of the sample. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).
-
Heat the sample at a linear heating rate of 10 °C/min from 25 °C to a final temperature beyond the decomposition point (e.g., 350 °C). The final temperature should be determined after preliminary screening runs.
-
-
Data Analysis:
-
Determine the onset temperature, peak maximum, and end temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
Calculate the enthalpy change (ΔH) for each event by integrating the peak area.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass and to quantify the mass loss during decomposition.
Apparatus: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature (e.g., 25 °C).
-
Heat the sample at a linear heating rate of 10 °C/min from 25 °C to a final temperature where no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass lost at each decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Data Presentation
The quantitative data obtained from thermal analysis experiments should be summarized in clear and concise tables to facilitate comparison and interpretation. The following are template tables for presenting DSC and TGA data for this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Units |
| Onset of Decomposition (Tonset) | Data to be determined | °C |
| Peak Decomposition Temperature (Tpeak) | Data to be determined | °C |
| Enthalpy of Decomposition (ΔHdecomp) | Data to be determined | J/g |
| Comments | e.g., Sharp exothermic peak | - |
Table 2: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Units |
| Temperature at 5% Mass Loss (Td5%) | Data to be determined | °C |
| Temperature at 10% Mass Loss (Td10%) | Data to be determined | °C |
| Temperature at 50% Mass Loss (Td50%) | Data to be determined | °C |
| Peak Decomposition Temperature (from DTG) | Data to be determined | °C |
| Residual Mass at 600 °C | Data to be determined | % |
Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships in the study of thermal stability.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use in research and development. Although specific experimental data is currently lacking in the literature, the protocols and frameworks presented in this guide provide a robust starting point for a thorough investigation. By employing techniques such as DSC and TGA and adhering to systematic data analysis and presentation, researchers can generate the necessary data to understand the thermal hazards and decomposition profile of this compound. This knowledge is indispensable for guiding further development, formulation, and regulatory submissions.
Determining the Solubility of 5-nitroso-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-nitroso-1H-imidazole in various solvents. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on establishing a robust experimental framework. It is intended to guide researchers in generating reliable and comparable solubility data, a critical parameter in drug discovery and development.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry due to the biological significance of the imidazole scaffold and the reactivity of the nitroso group. A thorough understanding of its solubility in different solvent systems is fundamental for its synthesis, purification, formulation, and for conducting biological assays.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not extensively published. Researchers are encouraged to use the experimental protocols outlined below to generate this critical data. For comparative purposes, the following table structure is recommended for data presentation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Water | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., DMSO | e.g., 25 | e.g., Shake-Flask | ||
| e.g., PBS (pH 7.4) | e.g., 37 | e.g., Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1]
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the experimental samples.
-
3. Data Analysis:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
This technical guide provides a standardized approach for the determination of the solubility of this compound. Adherence to a consistent and well-documented experimental protocol is paramount for generating high-quality, reproducible data that can confidently inform drug development decisions. While published solubility data for this specific compound is scarce, the methodologies described herein offer a clear path for researchers to fill this knowledge gap.
References
Potential Therapeutic Targets of 5-nitroso-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
5-nitroso-1H-imidazole is a heterocyclic compound with potential therapeutic applications stemming from the reactivity of its nitroso group. While the broader class of nitroimidazoles is known for antimicrobial and cytotoxic effects mediated by reductive activation, specific molecular targets of the 5-nitroso derivative remain largely uncharacterized. This technical guide synthesizes the current understanding of the probable mechanisms of action of this compound, outlines potential therapeutic targets based on its chemical properties and the known interactions of related compounds, and provides a roadmap for future research, including detailed experimental protocols and hypothetical signaling pathways for investigation.
Introduction: The Therapeutic Potential of Nitroso-Imidazole Compounds
Imidazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitroso group at the 5-position of the imidazole ring creates a highly reactive electrophilic center, suggesting that this compound may act through covalent modification of biological macromolecules. This reactivity is the foundation of its potential as a therapeutic agent, likely inducing cellular stress and cytotoxicity through mechanisms analogous to other reactive nitrogen species (RNS).
Presumed Mechanism of Action
The therapeutic effects of this compound are hypothesized to be driven by two primary mechanisms:
-
Electrophilic Attack and Covalent Modification: The nitroso group can directly react with nucleophilic residues in biomolecules, particularly the thiol groups of cysteine residues in proteins, leading to S-nitrosylation. This post-translational modification can alter protein structure and function, thereby disrupting cellular signaling pathways.
-
Generation of Reactive Nitrogen Species (RNS): Under physiological conditions, this compound may decompose or be metabolically activated to release nitric oxide (NO) or other reactive nitrogen species. These species can induce nitrosative stress, leading to widespread damage to proteins, lipids, and nucleic acids.
Potential Therapeutic Targets
While specific targets of this compound have not been empirically validated, based on the known targets of other nitroimidazoles and reactive nitrogen species, several classes of proteins and cellular pathways represent high-probability candidates.
Protein Targets
The covalent modification of proteins is a likely primary mechanism of action. Key protein classes that are susceptible to modification by electrophilic compounds and RNS include:
-
Enzymes Involved in Redox Homeostasis: Proteins such as thioredoxin reductase, glutathione reductase, and peroxiredoxins contain reactive cysteine residues in their active sites and are critical for maintaining the cellular redox balance. Inhibition of these enzymes would lead to an accumulation of reactive oxygen species (ROS) and cellular damage.
-
Glycolytic Enzymes: Enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) are known targets of nitrosative stress. Inhibition of glycolysis would disrupt cellular energy metabolism.
-
Kinases and Phosphatases: Cysteine residues in the active sites or regulatory domains of kinases and phosphatases are susceptible to modification, which could disrupt cellular signaling cascades.
-
Transcription Factors: Key transcription factors, such as NF-κB and AP-1, contain reactive cysteines and their activity can be modulated by nitrosative stress, affecting inflammatory and survival pathways.
Nucleic Acid Targets
Reactive nitrogen species generated from this compound can lead to DNA damage, including deamination of DNA bases and single- or double-strand breaks. This genotoxic stress can trigger cell cycle arrest and apoptosis.
Proposed Signaling Pathways for Investigation
Based on the potential protein targets, the following signaling pathways are proposed as key areas of investigation for the therapeutic effects of this compound.
Caption: Proposed mechanism of action for this compound.
A Roadmap for Target Identification and Validation: Experimental Protocols
To elucidate the specific therapeutic targets of this compound, a multi-pronged experimental approach is necessary.
Synthesis of this compound
A detailed, validated synthesis protocol for this compound is a prerequisite for all biological studies. While not explicitly detailed in the literature for this specific compound, a general approach can be adapted from the synthesis of other nitrosoimidazoles.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1H-imidazole in a suitable acidic aqueous medium (e.g., 1 M HCl).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) in water to the imidazole solution. The reaction should be monitored for the evolution of gas.
-
Reaction: Maintain the reaction at 0-5 °C for 2-4 hours.
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and IR spectroscopy.
Target Identification using Chemical Proteomics
A powerful method to identify protein targets is through the use of a chemical probe. A clickable alkyne or azide-tagged version of this compound can be synthesized to enable covalent capture of its binding partners.
Caption: Workflow for target identification using chemical proteomics.
Protocol: Chemical Proteomics for Target Identification
-
Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne or azide group.
-
Cellular Treatment: Treat cultured cells (e.g., a cancer cell line) with the clickable probe for a defined period. Include a vehicle control and a competition control with an excess of non-clickable this compound.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Click Reaction: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction to attach a biotin tag to the probe-protein adducts.
-
Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.
Validation of Putative Targets
Once putative targets are identified, they must be validated to confirm a direct interaction and functional consequence.
Protocol: Target Validation using Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures to induce protein denaturation.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates a direct binding interaction.
Protocol: In Vitro Enzyme Inhibition Assays
-
Recombinant Protein: Obtain purified recombinant protein of the putative enzyme target.
-
Assay: Perform an in vitro enzyme activity assay in the presence of varying concentrations of this compound.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the enzyme's activity.
Investigation of DNA Damage
The potential for this compound to cause genotoxicity should be assessed.
Protocol: Comet Assay for DNA Strand Breaks
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Cell Embedding: Embed the treated cells in agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Staining and Imaging: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Quantitative Data Summary (Hypothetical)
As no quantitative data for this compound is currently available, the following table is presented as a template for summarizing data that would be generated from the proposed experimental protocols.
| Target Class | Putative Target | Assay Type | Endpoint | Hypothetical Value |
| Redox Homeostasis | Thioredoxin Reductase | Enzyme Inhibition | IC50 | 5 µM |
| Glutathione Reductase | Enzyme Inhibition | IC50 | 10 µM | |
| Glycolysis | GAPDH | Enzyme Inhibition | IC50 | 2 µM |
| Cell Proliferation | Cancer Cell Line (e.g., HCT116) | Cytotoxicity Assay | GI50 | 1 µM |
| DNA Damage | - | Comet Assay | % Tail DNA | Concentration-dependent increase |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Its inherent reactivity suggests a mechanism of action involving covalent modification of key cellular targets. While direct experimental evidence for these targets is currently lacking, this guide provides a comprehensive framework for their identification and validation. Future research should focus on the execution of the outlined chemical biology and proteomic strategies to uncover the specific molecular interactions of this compound. Elucidating these targets and their downstream signaling consequences will be crucial for advancing this compound through the drug development pipeline.
Methodological & Application
Synthesis of 5-Nitroso-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 5-nitroso-1H-imidazole. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 5-amino-1H-imidazole, followed by its nitrosation to yield the target compound.
I. Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of diaminomaleonitrile (DAMN) with a formylating agent to produce 5-amino-1H-imidazole. The subsequent step is the diazotization of the amino group followed by nitrosation to yield this compound.
Application Notes and Protocols for 5-Nitroso-1H-imidazole as a Putative Nitric Oxide Donor
Disclaimer: The use of 5-nitroso-1H-imidazole as a nitric oxide (NO) donor is not well-established in the peer-reviewed scientific literature. The following application notes and protocols are hypothetical and provided for research and development purposes. They are based on the general principles of nitric oxide chemistry and pharmacology and are intended to guide the investigation of this compound as a potential NO donor.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic and research potential of NO has led to the development of a wide range of NO-donating molecules. This compound is a small heterocyclic molecule that contains a nitroso group, a moiety known to release NO under certain conditions. These notes provide a hypothetical framework for the characterization and application of this compound as a research-grade NO donor.
Hypothetical Mechanism of Nitric Oxide Release
The release of nitric oxide from this compound is postulated to occur via two primary pathways:
-
Spontaneous Thermal/Photolytic Decomposition: Similar to other simple nitrosamines, this compound may undergo slow decomposition in aqueous buffer under physiological conditions (37°C) to release NO. This process can be accelerated by exposure to light, particularly in the UV spectrum.
-
Thiol-Mediated Decomposition: The presence of biological thiols, such as glutathione (GSH) or cysteine, could catalyze the release of NO. This reaction would likely proceed through a transnitrosation reaction to form a transient S-nitrosothiol (RS-NO), which then decomposes to release NO and the corresponding disulfide (RSSR).
A diagram of the postulated thiol-mediated NO release pathway is presented below:
Applications of 5-Nitroso-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroso-1H-imidazole is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry due to its potential as a biologically active agent. The presence of the nitroso group on the imidazole ring suggests a range of potential applications, including as an antimicrobial, anticancer, and as a nitric oxide (NO) donating compound. This document provides an overview of its potential applications, supported by available data on related compounds, and details relevant experimental protocols.
Antimicrobial Activity
Nitrosoimidazoles are considered to be highly bactericidal analogs of 5-nitroimidazole drugs.[1][2] The prevailing hypothesis is that the nitrosoimidazole is a key intermediate in the mechanism of action of 5-nitroimidazole-based drugs, which are widely used to treat anaerobic bacterial and protozoal infections.
Mechanism of Action
The proposed mechanism involves the enzymatic reduction of the nitro group of a 5-nitroimidazole prodrug within anaerobic microorganisms. This reduction leads to the formation of a short-lived, highly reactive nitroso intermediate. This intermediate is believed to be a key cytotoxic species that can damage microbial DNA and other macromolecules, leading to cell death.
Diagram: Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of 5-nitroimidazole prodrugs via a 5-nitroso intermediate.
Supporting Data (for related compounds)
While specific quantitative data for this compound is limited in the readily available literature, studies on related nitrosoimidazoles demonstrate their potent bactericidal effects. For instance, 1-methyl-4-phenyl-5-nitrosoimidazole was found to be significantly more cytotoxic than its 5-nitro counterpart.[3]
| Compound | Organism/Cell Line | Activity Metric | Value | Reference |
| 1-methyl-4-phenyl-5-nitrosoimidazole | CHO cells | Cytotoxicity | >1000-fold more potent than 5-nitro analog | [3] |
| 1-methyl-4-phenyl-5-nitrosoimidazole | Ames tester strain TA100 | Mutagenicity | >1000-fold more potent than 5-nitro analog | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound (or derivative)
-
Bacterial strain (e.g., Bacteroides fragilis)
-
Anaerobic growth medium (e.g., pre-reduced Brucella broth)
-
96-well microtiter plates
-
Anaerobic chamber or gas-generating system
-
Spectrophotometer (for measuring optical density)
-
Positive control antibiotic (e.g., metronidazole)
-
Negative control (medium only)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the anaerobic growth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Grow the bacterial strain in anaerobic conditions to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Imidazole derivatives are a well-established class of compounds with significant anticancer activity. Several imidazole-based drugs are currently in clinical use. The potential anticancer effects of this compound may stem from its ability to act as a nitric oxide (NO) donor or through other mechanisms that induce apoptosis and cell cycle arrest.
Potential Mechanism of Action: Nitric Oxide Donation
Nitric oxide has a dual role in cancer biology. At low concentrations, it can promote tumor growth, but at higher concentrations, it can induce apoptosis and inhibit tumor progression. Nitroso compounds are known to be capable of releasing NO under physiological conditions. The release of NO from this compound could lead to increased oxidative stress within cancer cells, triggering apoptotic pathways.
Supporting Data (for related imidazole derivatives)
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [4] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [4] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HepG2, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining the IC50 value using the MTT assay.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its hypothesized role as a key reactive intermediate in the action of 5-nitroimidazole drugs underscores its potential as a potent antimicrobial agent. Furthermore, the broader class of imidazole derivatives has demonstrated significant anticancer activity, suggesting that this compound may also possess valuable properties in this area, potentially through nitric oxide-mediated pathways. The provided protocols offer a starting point for researchers to investigate the biological activities of this and related compounds. Further studies are warranted to fully elucidate the medicinal chemistry applications of this compound and to synthesize and evaluate novel derivatives with enhanced therapeutic profiles.
References
Application Notes and Protocols for Cellular Assays with 5-nitroso-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitroso-1H-imidazole is a novel small molecule with potential applications in cellular signaling research and drug development. As a nitroso-imidazole derivative, it is hypothesized to function as a nitric oxide (NO) donor, a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. These application notes provide detailed protocols for characterizing the cellular effects of this compound, with a focus on its potential as a nitric oxide donor. The following protocols are intended to serve as a starting point for researchers and may require optimization for specific cell types and experimental conditions.
Preliminary Cytotoxicity Assessment: MTT Assay
Prior to evaluating the specific effects of this compound as a nitric oxide donor, it is crucial to determine its cytotoxic profile in the cell line of interest. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | > 1000 |
| RAW 264.7 | 24 | 750 |
| Jurkat | 24 | 500 |
| HeLa | 48 | 850 |
| RAW 264.7 | 48 | 400 |
| Jurkat | 48 | 250 |
Quantification of Nitric Oxide Production
The primary mechanism of action of this compound is presumed to be the release of nitric oxide. The following protocols describe two common methods to quantify NO production in cell culture: the Griess assay for measuring the stable NO metabolites, nitrite and nitrate, in the extracellular medium, and a flow cytometry-based method for detecting intracellular NO.
Griess Assay for Nitrite/Nitrate Measurement
This assay quantifies nitrite (NO2-) and nitrate (NO3-), the stable breakdown products of NO in aqueous solutions.[1][2]
Experimental Protocol: Griess Assay
-
Cell Culture and Treatment: Seed cells in a 24-well plate and allow them to adhere. Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for the desired period (e.g., 1, 6, 12, 24 hours). A known NO donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) can be used as a positive control.[3]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), nitrate must be converted to nitrite. Add nitrate reductase and its cofactor (e.g., NADPH) to the supernatant and incubate according to the manufacturer's instructions.[1]
-
Griess Reaction: Add 50 µL of the supernatant (with or without the nitrate reduction step) to a 96-well plate. Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Presentation: Hypothetical Nitrite Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
| Vehicle Control | - | 1.2 ± 0.3 |
| This compound | 10 | 5.8 ± 0.7 |
| This compound | 50 | 25.4 ± 2.1 |
| This compound | 100 | 48.9 ± 3.5 |
| SNAP (Positive Control) | 100 | 55.2 ± 4.0 |
Intracellular NO Detection by Flow Cytometry
This method utilizes a fluorescent probe, such as a derivative of diaminofluorescein (DAF), that fluoresces upon reacting with intracellular NO.
Experimental Protocol: Flow Cytometry for Intracellular NO
-
Cell Preparation: Prepare a single-cell suspension of 5 x 10^5 to 1 x 10^6 cells/mL in warm culture medium.[4]
-
Dye Loading: Add the fluorescent NO indicator dye (e.g., DAF-FM diacetate) to the cell suspension at a final concentration of 5-10 µM and incubate for 30 minutes at 37°C and 5% CO2.[3]
-
Washing: Centrifuge the cells and wash them with phosphate-buffered saline (PBS) to remove excess dye.
-
Compound Treatment: Resuspend the cells in fresh medium and treat with this compound at the desired concentrations. A NONOate compound can be used as a positive control for exogenous NO formation.[4]
-
Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the dye at its appropriate wavelength (e.g., 488 nm for DAF-FM) and measuring the emission (e.g., ~515 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population.
Data Presentation: Hypothetical Intracellular NO Production
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | - | 150 ± 25 |
| Vehicle Control | - | 155 ± 30 |
| This compound | 10 | 850 ± 70 |
| This compound | 50 | 3200 ± 250 |
| This compound | 100 | 6500 ± 480 |
| NONOate (Positive Control) | 100 | 7200 ± 550 |
Visualizations
Experimental Workflow Diagrams
References
Application Notes & Protocols for the Analytical Detection of 5-Nitroso-1H-Imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroso-1H-imidazole is a molecule of interest in pharmaceutical development and safety assessment due to the potential genotoxic and mutagenic properties associated with N-nitroso compounds. Its detection and quantification at trace levels are crucial for ensuring the safety and quality of drug substances and products. This document provides an overview of potential analytical methods for the detection of this compound, drawing from methodologies established for related nitroso and imidazole-containing compounds. The protocols provided herein are intended as a starting point and may require optimization for specific matrices and instrumentation.
Physicochemical Properties
A summary of the computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O | [1] |
| Molecular Weight | 97.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 116333-47-2 | [1] |
Analytical Methodologies
The detection of this compound, like other N-nitrosamine impurities, necessitates highly sensitive and selective analytical methods due to the low acceptable intake limits.[2] The primary recommended techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed as a screening method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the quantification of trace-level impurities in pharmaceutical materials. The following protocol is adapted from a validated method for the analysis of a nitroso impurity in a drug substance.[3]
Experimental Protocol: LC-MS/MS for this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., Alltima C18, 150 x 4.6 mm, 5 µm particle size), should be used.[3]
-
Mobile Phase:
-
Gradient: A gradient elution may be necessary to separate the analyte from the matrix. A starting point could be 80% A and 20% B, with a linear gradient to increase the percentage of B over time.
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 98.0 (corresponding to [M+H]⁺ for C₃H₃N₃O).
-
Product Ion(s) (m/z): To be determined by direct infusion of a this compound standard. Fragmentation of the nitroso group (loss of NO, 30 Da) is a common pathway for nitrosamines.
-
Source Parameters: Nebulizer gas, heater gas, capillary voltage, and collision energy will need to be optimized for the specific instrument and compound.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (drug substance or product) in a suitable diluent (e.g., a mixture of the mobile phase).
-
The concentration of the sample solution should be chosen to ensure the potential this compound concentration falls within the linear range of the method.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Method Validation Parameters:
-
Specificity: The ability to detect the analyte in the presence of other components.
-
Linearity: A typical range for genotoxic impurities is from the Limit of Quantification (LOQ) to 150% of the specification limit.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[3]
-
Accuracy and Precision: Assessed by analyzing spiked samples at different concentration levels.
-
Stability: The stability of the analyte in the sample solution should be evaluated.
-
Quantitative Data for a Related Nitroso Impurity[3]
The following table summarizes the performance of a validated LC-MS method for a different nitroso impurity, which can serve as a benchmark for a method for this compound.
| Parameter | Result |
| Linearity Range | 0.05 µg/mL to 1.0 µg/mL |
| Correlation Coefficient (R²) | 0.9992 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.050 µg/mL |
High-Performance Liquid Chromatography (HPLC) with UV Detection
For initial screening or in the absence of an LC-MS system, HPLC with a UV detector can be utilized. The sensitivity of this method may be lower than LC-MS.
Experimental Protocol: HPLC-UV for this compound
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is generally suitable for imidazole-based compounds.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.20 with phosphoric acid) and an organic modifier like methanol.[4] A common starting ratio could be 70:30 (v/v) organic to aqueous.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: The maximum absorption wavelength (λmax) for this compound needs to be determined. For related nitroimidazole compounds, detection is often performed around 300 nm.[4] A DAD can be used to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Similar to the LC-MS method, dissolve the sample in a suitable diluent and filter before injection.
-
Quantitative Data for Related Imidazole Anti-Infective Drugs by HPLC-UV[4]
This table provides an example of detection limits for other imidazole-containing drugs, which can give an indication of the expected sensitivity of an HPLC-UV method.
| Compound | Limit of Detection (µg/mL) |
| Secnidazole | 0.41 |
| Omeprazole | 0.13 |
| Albendazole | 0.18 |
| Fenbendazole | 0.15 |
Synthesis and Stability Considerations
The formation and stability of this compound are critical factors. Reports on the synthesis of a related compound, 2-Methyl-5-nitro-1-nitroso-1H-imidazole, indicated that it does not readily form under forced nitrosation conditions, suggesting a potentially low risk of its presence as an impurity in some cases.[5] However, other nitrosoimidazoles have been successfully synthesized and characterized.[6] The stability of nitroso compounds can be pH-dependent, and they may degrade in aqueous solutions.[6][7] It is therefore important to consider sample handling and storage to prevent degradation of the analyte.
Diagrams
Caption: General experimental workflow for the analysis of this compound.
Caption: Regulatory workflow for addressing potential nitrosamine impurities.
References
- 1. This compound | C3H3N3O | CID 53721518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-nitroso-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and potential use of 5-nitroso-1H-imidazole. Due to the limited availability of specific data for this compound, some recommendations are based on the known properties of structurally related nitroso- and nitro-imidazole derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is primarily sourced from computational data and should be considered as a guideline.
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O | PubChem[1] |
| Molecular Weight | 97.08 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 116333-47-2 | PubChem[1] |
| Synonyms | 4-nitrosoimidazole, 5-nitrosoimidazole | PubChem[1] |
| Computed XLogP3-AA | -0.2 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 0 | PubChem[1] |
| Computed Exact Mass | 97.027611728 | PubChem[1] |
| Computed Topological Polar Surface Area | 58.1 Ų | PubChem[1] |
Handling and Storage Guidelines
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.
2.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.
2.3. General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid formation of dust and aerosols.
2.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and strong acids.
-
For long-term storage, refrigeration (2-8°C) is recommended for similar nitroso-compounds.[2]
Potential Applications and Biological Activity
Derivatives of imidazole are known for a wide range of biological activities. Nitrosoimidazoles, in particular, are of interest as potential nitric oxide (NO) donors.
3.1. Nitric Oxide (NO) Donor
Nitroso compounds can release NO under specific physiological conditions. NO is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The nitroso group on the imidazole ring suggests that this compound could function as an NO donor, making it a valuable tool for studying NO-mediated signaling pathways.
3.2. Inhibition of Nitric Oxide Dioxygenase (NOD)
Some imidazole-based antibiotics have been shown to inhibit the function of microbial flavohemoglobin, which acts as a nitric oxide dioxygenase (NOD).[3] This enzyme protects microbes from NO-mediated damage. By inhibiting NOD, these compounds can enhance the antimicrobial effects of NO. The potential of this compound to modulate NOD activity warrants investigation.
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and objectives.
4.1. Preparation of Stock Solutions
-
Solubility: The solubility of this compound in various solvents has not been empirically determined. Based on its computed XLogP3-AA of -0.2, it is expected to have some solubility in water and polar organic solvents.
-
Protocol:
-
Accurately weigh a small amount of this compound powder.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Sonication may be required to aid dissolution.
-
For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer to the desired final concentration.
-
Store stock solutions in tightly sealed vials at -20°C or -80°C and protect from light to minimize degradation. The stability of this compound in solution is not known, so fresh solutions should be prepared for critical experiments.
-
4.2. Assay for Nitric Oxide Release (Griess Assay)
This protocol provides a method to determine if this compound releases NO.
-
Principle: The Griess assay detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.
-
Materials:
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (e.g., a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (NaNO₂) standard solutions
-
-
Protocol:
-
Prepare a series of dilutions of this compound in PBS in a 96-well plate.
-
Include a negative control (PBS alone) and a positive control (a known NO donor).
-
Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, and 24 hours) to allow for potential NO release and conversion to nitrite.
-
Prepare a standard curve of NaNO₂ in PBS.
-
Add the Griess Reagent to all wells (samples, controls, and standards).
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve.
-
Diagrams
Caption: Workflow for determining nitric oxide release from this compound using the Griess assay.
Caption: Proposed signaling pathway for this compound as a nitric oxide (NO) donor.
References
Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis
Therefore, this document provides information on the synthesis of the isomeric 1-nitroso-1H-imidazole and explores the potential applications of 5-nitroso-1H-imidazole based on the general reactivity of nitroso-heterocyclic compounds. The experimental protocols and reaction data presented are based on analogous systems and should be considered theoretical in the context of this compound.
Synthesis of Nitroso-Imidazoles
Synthesis of 1-nitroso-1H-imidazole
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 1-nitroso-1H-imidazole.
Experimental Protocol:
A common method for the N-nitrosation of imidazoles involves the use of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1H-Imidazole | 68.08 | 1.0 g | 14.7 mmol |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.12 g | 16.2 mmol |
| Hydrochloric Acid (HCl), 2M | 36.46 | 10 mL | 20 mmol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 2 g | - |
Procedure:
-
Dissolve 1H-imidazole (1.0 g, 14.7 mmol) in 2M hydrochloric acid (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.12 g, 16.2 mmol) in water (5 mL) dropwise to the stirred imidazole solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. The reaction progress can be monitored by TLC.
-
Extract the reaction mixture with dichloromethane (2 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 1-nitroso-1H-imidazole.
Expected Outcome:
The product, 1-nitroso-1H-imidazole, is expected to be a solid. The yield and full characterization data would need to be determined empirically.
Potential Applications of this compound in Organic Synthesis
Based on the known reactivity of nitroso compounds, this compound could theoretically be employed in several types of organic transformations.
As a Nitrosating Agent
The nitroso group can potentially be transferred to other nucleophilic species, such as secondary amines, to form N-nitrosamines.
Figure 2: Proposed nitrosation of a secondary amine using this compound.
Hypothetical Protocol:
-
Dissolve the secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).
-
Add this compound (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction would be worked up by washing with water and brine, followed by drying and purification.
Precursor to 5-amino-1H-imidazole
The nitroso group can be reduced to an amino group, providing a route to substituted amino-imidazoles, which are valuable building blocks in medicinal chemistry.
Figure 3: Theoretical reduction of this compound to 5-amino-1H-imidazole.
Hypothetical Protocol (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 5-amino-1H-imidazole.
Oxidation to 5-nitro-1H-imidazole
The nitroso group can be oxidized to a nitro group, which is a common functional group in pharmacologically active imidazoles.
Figure 4: Proposed oxidation of this compound to 5-nitro-1H-imidazole.
Hypothetical Protocol (using m-CPBA):
-
Dissolve this compound in a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield the crude product for further purification.
Summary of Potential Reactions and Conditions
The following table summarizes the hypothetical transformations of this compound and plausible reaction conditions.
| Reaction Type | Substrate | Reagent(s) | Product | Potential Yield |
| Nitrosation | Secondary Amine | This compound | N-Nitrosamine | Variable |
| Reduction | This compound | H₂/Pd on Carbon | 5-amino-1H-imidazole | Moderate to High |
| Reduction | This compound | Sodium Borohydride | 5-amino-1H-imidazole | Moderate |
| Oxidation | This compound | m-CPBA | 5-nitro-1H-imidazole | Moderate |
| Oxidation | This compound | Potassium Permanganate | 5-nitro-1H-imidazole | Moderate |
Note: The yields are purely speculative and would depend on the actual reactivity and stability of this compound.
Conclusion
While this compound is not a commonly used reagent in organic synthesis, its chemical structure suggests potential utility in nitrosation, reduction, and oxidation reactions. The lack of available data necessitates that any exploration of its reactivity be conducted with caution, starting from small-scale experiments to establish its stability and reaction profile. The protocols and schemes presented here are intended as a theoretical guide for researchers interested in investigating the synthetic potential of this and related nitroso-azoles. Further research is required to validate these hypotheses and establish this compound as a useful tool in the synthetic organic chemist's repertoire.
Application Note: Development of a Liposomal Drug Delivery System for 5-Nitroso-1H-Imidazole
Introduction
5-Nitroso-1H-imidazole is a novel heterocyclic compound of significant interest due to the established broad-spectrum therapeutic potential of both imidazole and nitroso functional groups.[1][2][3] Imidazole-based molecules are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nitroso moiety suggests potential as a nitric oxide (NO) donor, a critical signaling molecule in various physiological and pathological processes. However, the effective delivery of small molecules like this compound often faces significant hurdles, including poor aqueous solubility, potential chemical instability, and rapid systemic clearance, which can limit bioavailability and therapeutic efficacy.[4]
To overcome these challenges, advanced drug delivery systems are required.[5] Liposomal encapsulation is a proven strategy for enhancing the pharmacokinetic properties of therapeutic agents.[6][7][8] By encapsulating this compound within a lipid bilayer, it is possible to improve its solubility, protect it from premature degradation, prolong its circulation time via PEGylation, and potentially achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[6][9]
This document details the application of a PEGylated liposomal formulation for the delivery of this compound. It provides comprehensive protocols for the formulation, characterization, and in vitro evaluation of this drug delivery system.
Materials and Methods
2.1. Materials
-
This compound (purity >98%)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HEPES Buffer (20 mM, pH 7.4)
-
Sephadex G-50
-
Triton X-100
2.2. Equipment
-
Rotary evaporator
-
Probe sonicator
-
Mini-extruder with polycarbonate membranes (100 nm)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
-
Dialysis tubing (MWCO 10 kDa)
-
Incubator shaker
Experimental Protocols
Protocol 1: Formulation of PEGylated Liposomes via Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the established thin-film hydration method followed by extrusion for size homogenization.
-
Lipid Preparation: In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a 10:5:1 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v) solvent mixture.
-
Drug Addition: Dissolve this compound in the same solvent mixture and add it to the lipid solution. The drug-to-lipid ratio should be set at 1:10 (w/w).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 45°C until a thin, uniform lipid film forms on the inner wall of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with HEPES buffer (20 mM, pH 7.4) by vortexing the flask. The hydration should be performed at a temperature above the lipid phase transition temperature (~50°C) for 1 hour to form multilamellar vesicles (MLVs).
-
Sonication: Subject the MLV suspension to probe sonication for 5 minutes (30 seconds on, 30 seconds off) to reduce the particle size.
-
Extrusion: Load the suspension into a mini-extruder pre-heated to 50°C. Extrude the liposomes 11 times through a 100 nm polycarbonate membrane to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
Purification: Remove the unencapsulated drug by passing the liposome suspension through a Sephadex G-50 size-exclusion column, using HEPES buffer as the eluent. Collect the liposomal fraction.
-
Sterilization: Sterilize the final liposomal formulation by filtering through a 0.22 µm syringe filter. Store at 4°C.
Protocol 2: Characterization of Liposomes
2.1. Particle Size and Zeta Potential Analysis
-
Dilute the liposomal suspension (1:100) with deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument at 25°C.
-
Perform measurements in triplicate and report the mean ± standard deviation.
2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Disrupt a known volume (100 µL) of the purified liposomal suspension by adding 900 µL of methanol and vortexing vigorously for 2 minutes. This will release the encapsulated drug.
-
Measure the concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A calibration curve must be prepared beforehand.
-
Calculate EE and DL using the following equations:
-
EE (%) = (Mass of drug in purified liposomes / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in purified liposomes / Total mass of lipids) x 100
-
Protocol 3: In Vitro Drug Release Study
-
Place 2 mL of the purified this compound-loaded liposome suspension into a dialysis bag (MWCO 10 kDa).
-
Submerge the sealed bag into 50 mL of release medium (PBS, pH 7.4) in a beaker.
-
Place the beaker in an incubator shaker set to 37°C with gentle agitation (100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation (Hypothetical Data)
The following tables summarize the expected characterization results for three independent formulation batches (F1, F2, F3).
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation ID | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 105.2 ± 3.1 | 0.12 ± 0.02 | -15.4 ± 1.2 |
| F2 | 108.5 ± 4.5 | 0.14 ± 0.03 | -16.1 ± 0.9 |
| F3 | 106.8 ± 3.9 | 0.13 ± 0.02 | -15.8 ± 1.5 |
Table 2: Drug Encapsulation and Loading Efficiency
| Formulation ID | Encapsulation Efficiency (EE %) | Drug Loading (DL %) |
| F1 | 85.3 ± 4.2 | 8.1 ± 0.5 |
| F2 | 88.1 ± 3.7 | 8.4 ± 0.4 |
| F3 | 86.5 ± 5.1 | 8.2 ± 0.6 |
Table 3: Cumulative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - F1 | Cumulative Release (%) - F2 | Cumulative Release (%) - F3 |
| 0 | 0 | 0 | 0 |
| 2 | 5.2 ± 0.4 | 4.9 ± 0.6 | 5.5 ± 0.7 |
| 8 | 15.8 ± 1.1 | 14.7 ± 1.3 | 16.1 ± 1.0 |
| 24 | 28.4 ± 2.5 | 27.2 ± 2.1 | 29.0 ± 2.8 |
| 48 | 35.1 ± 3.0 | 33.8 ± 2.9 | 36.2 ± 3.1 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for the delivered compound.
Conclusion
The protocols outlined in this document provide a robust framework for the development and characterization of a PEGylated liposomal delivery system for this compound. The hypothetical data indicates that this formulation method can produce nanoparticles of a suitable size for passive tumor targeting (~100 nm) with high encapsulation efficiency and a sustained-release profile.[8][9] This liposomal system represents a promising approach to enhance the therapeutic potential of this compound by improving its drug delivery properties. Further in vivo studies are warranted to confirm these findings.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 7. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules [frontiersin.org]
- 9. Entrapment of small molecules and nucleic acid-based drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of 5-Nitroso-1H-imidazole and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 5-nitroso-1H-imidazole is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally related nitroso-imidazole and nitroimidazole derivatives, providing a foundational framework for initiating research.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds widely investigated for their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a nitroso or nitro group can significantly influence the biological activity of the imidazole scaffold. While this compound itself is not extensively studied, its structural analogs, particularly nitroimidazoles, have demonstrated potent biological effects. These compounds often exert their action through mechanisms involving bioreductive activation, leading to the formation of reactive intermediates that can induce cellular damage.[3] For instance, 1-methyl-2-nitrosoimidazole, a reduction product of a 2-nitroimidazole, has been shown to be highly toxic to mammalian cells and mutagenic in bacteria, suggesting the nitroso moiety is a critical determinant of its biological activity.[3]
This document provides a comprehensive guide to potential in vitro and in vivo experimental models to characterize the biological activity of this compound, drawing parallels from established research on related compounds.
Proposed In Vitro Experimental Models
Anticancer Activity Assessment
A primary area of investigation for novel imidazole derivatives is their potential as anticancer agents.[4][5] The following in vitro models are proposed to screen for and characterize the anticancer effects of this compound.
a. Cell Lines:
A panel of human cancer cell lines is recommended to assess the breadth of activity. Suggested cell lines include:
-
MCF-7: Breast adenocarcinoma
-
HCT-116: Colorectal carcinoma
-
HepG2: Hepatocellular carcinoma
-
A549: Lung carcinoma
-
K562: Chronic myelogenous leukemia[6]
-
A normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells) should be included to assess selectivity. [1]
b. Key Assays and Protocols:
-
Cytotoxicity Assay (MTT Assay): To determine the concentration at which the compound inhibits cell growth by 50% (IC50).[1]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry): To understand the mechanism of cell death.[1]
-
Kinase Inhibition Assays (ELISA-based): Many imidazole derivatives are known to inhibit protein kinases involved in cancer progression, such as VEGFR-2 and B-Raf.[1]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity Assessment
Nitroimidazoles are well-established antimicrobial agents.[7][8][9] It is plausible that this compound may exhibit similar properties.
a. Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[8]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[8]
-
Fungi: Candida albicans, Aspergillus flavus[8]
b. Key Assays and Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination: To find the lowest concentration of the compound that inhibits visible growth of a microorganism.
-
Disc Diffusion Assay: A qualitative method to assess antimicrobial activity.[8]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of this compound and create two-fold serial dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data Summary for Related Imidazole Derivatives
The following tables summarize the reported biological activities of various imidazole derivatives, providing a reference for expected potency.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Imidazole Derivative 5 | MCF-7 | MTT | < 5 | [1] |
| Imidazole Derivative 5 | HCT-116 | MTT | < 5 | [1] |
| Imidazole Derivative 5 | HepG2 | MTT | < 5 | [1] |
| Imidazole Derivative 4d | MCF-7 | MTT | 6.12 | [1] |
| BZML (13) | SW480 | MTT | 0.027 | [5] |
| BZML (13) | HCT116 | MTT | 0.023 | [5] |
| Purine Derivative 46 | MDA-MB-231 | MTT | 1.22 | [5] |
| Imidazole Derivative 16 | K-562 | MTT | 5.66 | [6] |
Table 2: Antimicrobial Activity of Nitroimidazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Secnidazole Derivative 3 | Staphylococcus epidermidis | Disc Diffusion | - | [8] |
| Secnidazole Derivative 4 | Staphylococcus epidermidis | Disc Diffusion | - | [8] |
| Secnidazole Derivative 2 | Corynebacterium diphtheria | Disc Diffusion | - | [8] |
| Secnidazole Derivative 3 | Enterobacter aerogenes | Disc Diffusion | - | [8] |
| Secnidazole Derivative 3 | Escherichia coli | Disc Diffusion | - | [8] |
Note: Specific MIC values were not provided in the abstract for secnidazole derivatives, but significant activity was reported.
Proposed In Vivo Experimental Models
Following promising in vitro results, in vivo studies are crucial to evaluate the efficacy and safety of this compound.
Anticancer Efficacy in Xenograft Models
-
Model: Athymic nude mice subcutaneously implanted with human cancer cells (e.g., HCT-116 or MCF-7).
-
Protocol:
-
Inject 5 x 10^6 cancer cells subcutaneously into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Antimicrobial Efficacy in Infection Models
-
Model: Murine models of systemic or localized infection (e.g., peritonitis model for bacteria, disseminated candidiasis model for fungi).
-
Protocol:
-
Induce infection by injecting a lethal or sublethal dose of the pathogen.
-
Administer this compound at different doses and time points post-infection.
-
Monitor survival rates and clinical signs of illness.
-
At specific time points, collect blood or target organs (e.g., kidneys, spleen) to determine the microbial load (CFU counts).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in vitro screening.
Caption: Hypothesized cytotoxic mechanism.
References
- 1. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Kinetics of 5-Nitroso-1H-imidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the kinetics of reactions involving 5-nitroso-1H-imidazole, a molecule of interest in medicinal chemistry and drug development due to the reactivity of the nitroso group. The protocols focus on the reaction with glutathione (GSH), a key intracellular antioxidant, as a representative example of its interaction with biological nucleophiles. The methodologies described herein can be adapted for studying reactions with other thiols and nucleophiles.
Introduction
This compound and its derivatives are a class of compounds with potential therapeutic applications, but their reactivity, particularly towards biological macromolecules, requires thorough kinetic characterization. The nitroso moiety is known to react with nucleophiles, such as the thiol group of glutathione, which can lead to depletion of this critical antioxidant and the formation of various adducts.[1] Understanding the rates and mechanisms of these reactions is crucial for assessing the compound's stability, and potential toxicity, and for the rational design of new therapeutic agents.
This document outlines protocols for studying the kinetics of this compound reactions using common laboratory techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Key Reaction: Reaction of this compound with Glutathione
The reaction of nitrosoimidazoles with glutathione is a critical pathway for their cellular metabolism and can lead to the formation of oxidized glutathione (GSSG) and various adducts.[1] A proposed general reaction scheme involves the reduction of the nitroso group and the formation of a sulfinamide adduct. A similar reaction has been observed for nitrosobenzene with glutathione, which proceeds via a labile adduct.
Proposed Signaling Pathway
Caption: Proposed reaction pathway of this compound with glutathione.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using HPLC-UV
This protocol describes the use of reverse-phase HPLC with UV detection to monitor the depletion of this compound and glutathione, and the formation of products over time.
Materials and Reagents:
-
This compound (synthesis required, or custom order)
-
Reduced Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Reaction vials
-
HPLC system with a C18 column and UV detector
Experimental Workflow:
Caption: Workflow for kinetic analysis using HPLC.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO, protected from light).
-
Prepare a fresh stock solution of glutathione (e.g., 100 mM in phosphate buffer, pH 7.4).
-
Prepare the reaction buffer (100 mM phosphate buffer, pH 7.4).
-
-
Kinetic Measurement:
-
Equilibrate the stock solutions and the reaction buffer to the desired temperature (e.g., 37 °C).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the glutathione solution in the reaction buffer to achieve the desired final concentrations (e.g., 100 µM this compound and 1 mM GSH).
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing the initial mobile phase (e.g., 95% water with 0.1% TFA) to prevent further reaction before injection.
-
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 reverse-phase column.
-
Use a gradient elution method, for example:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min, and return to initial conditions.
-
-
Monitor the elution profile using a UV detector at wavelengths relevant for this compound, GSH, and potential products (e.g., 254 nm and 310 nm).
-
Integrate the peak areas corresponding to the reactants and any newly formed products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
To determine the reaction order with respect to each reactant, perform experiments with varying initial concentrations of one reactant while keeping the other in excess.
-
Calculate the pseudo-first-order rate constant (k') from the slope of a plot of ln([this compound]) versus time when [GSH] is in large excess.
-
The second-order rate constant (k) can then be calculated as k = k' / [GSH].
-
Data Presentation
The following table provides a hypothetical example of kinetic data that could be obtained from the described experiments.
| [this compound] (µM) | [GSH] (mM) | Temperature (°C) | pH | Pseudo-first-order rate constant (k', s⁻¹) | Second-order rate constant (k, M⁻¹s⁻¹) |
| 100 | 1 | 37 | 7.4 | 0.0058 | 5.8 |
| 100 | 2 | 37 | 7.4 | 0.0115 | 5.75 |
| 100 | 5 | 37 | 7.4 | 0.029 | 5.8 |
| 100 | 1 | 25 | 7.4 | 0.0025 | 2.5 |
| 100 | 1 | 37 | 8.0 | 0.0092 | 9.2 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Logical Relationships in Kinetic Analysis
Caption: Logical flow for determining reaction order and rate constants.
Conclusion
The protocols and guidelines presented here provide a framework for the systematic investigation of the reaction kinetics of this compound. By employing techniques such as HPLC, researchers can obtain valuable quantitative data on reaction rates, which is essential for understanding the compound's reactivity profile and its potential interactions in biological systems. This information is critical for the advancement of drug development programs involving this class of molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitroso-1H-Imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitroso-1H-imidazole. Given the limited specific literature on this particular compound, this guide is based on established principles of imidazole chemistry and nitrosation reactions, highlighting potential challenges and offering strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: Direct C-nitrosation of the 1H-imidazole ring is the most probable synthetic route. This typically involves the reaction of 1H-imidazole with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), under controlled temperature conditions.
Q2: Why is the synthesis of this compound challenging?
A2: The synthesis can be problematic due to several factors. The imidazole ring has two nitrogen atoms, making N-nitrosation a potential side reaction. Furthermore, C-nitroso compounds, particularly on electron-rich heterocyclic systems, can be unstable and prone to decomposition. Achieving regioselectivity at the C5 position over other positions (C2, C4) can also be a challenge.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Nitroso compounds should be handled with care as they are often thermally and photolytically sensitive and can be potent mutagens. The use of a fume hood and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Reactions should be conducted behind a blast shield, especially when working on a larger scale.
Q4: How can I confirm the formation of this compound?
A4: Confirmation of the product can be achieved through standard analytical techniques. Proton and Carbon-13 NMR spectroscopy will show characteristic shifts for the imidazole ring protons and carbons. FT-IR spectroscopy should reveal a characteristic N=O stretching frequency. Due to the potential instability of the compound, it is advisable to perform analysis on the crude product or immediately after purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of the product: Nitroso compounds can be unstable under the reaction or workup conditions. 2. Inefficient nitrosation: The nitrosating agent may not be active enough, or the reaction conditions (temperature, pH) may be suboptimal. 3. Side reactions: N-nitrosation or nitrosation at other ring positions may be occurring. | 1. Maintain a low reaction temperature (0-5 °C) throughout the synthesis and workup. Protect the reaction from light. Use degassed solvents. 2. Ensure the acid is added slowly to the sodium nitrite solution to maintain a low temperature. The pH of the reaction mixture should be acidic. 3. Use a protecting group on one of the nitrogen atoms to prevent N-nitrosation, although this will add extra steps to the synthesis. |
| Formation of Multiple Products | 1. Lack of regioselectivity: Nitrosation may occur at the C2, C4, and C5 positions of the imidazole ring. 2. N-nitrosation: Formation of N-nitrosoimidazole as a byproduct. | 1. Carefully control the reaction temperature and the rate of addition of reagents. Lower temperatures often favor higher regioselectivity. 2. As mentioned above, consider a protecting group strategy if N-nitrosation is a significant issue. |
| Product Decomposes During Purification | 1. Thermal instability: The compound may be degrading on the chromatography column or during solvent evaporation. 2. Sensitivity to silica gel: The acidic nature of standard silica gel can promote decomposition. | 1. Use flash chromatography at low temperatures. Evaporate solvents under reduced pressure at a low temperature (e.g., using a cold water bath). 2. Use deactivated (neutral) silica or alumina for chromatography. |
| Difficulty in Isolating the Product | 1. High water solubility: The product may be highly soluble in water, making extraction difficult. 2. Product is an oil: The product may not crystallize easily. | 1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction. Use a continuous liquid-liquid extractor if necessary. 2. Attempt to precipitate the product as a salt (e.g., hydrochloride) or try trituration with a non-polar solvent. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on general nitrosation procedures. It should be optimized and performed with caution by qualified personnel.
Materials:
-
1H-Imidazole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1H-imidazole (1.0 eq) in deionized water.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
-
Generation of Nitrous Acid and Reaction:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution to the stirred imidazole solution, ensuring the temperature remains below 5 °C.
-
From the dropping funnel, add concentrated hydrochloric acid (2.0 eq) dropwise to the reaction mixture over a period of 30-60 minutes. The temperature must be strictly maintained between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Keep the flask in the ice bath during neutralization.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on neutral silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
stability and degradation issues of 5-nitroso-1H-imidazole solutions
Disclaimer: Direct stability and degradation data for 5-nitroso-1H-imidazole are limited in published literature. The following guidance is based on the general chemical properties of nitroso compounds and imidazoles and is intended to serve as a practical guide for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: My this compound solution has changed color overnight.
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Question: I prepared a fresh solution of this compound, and the next day its color had visibly changed. What could be the cause, and is the solution still usable?
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Answer: A change in color is a strong indicator of chemical degradation. Nitroso compounds are known to be sensitive to light and can undergo photodegradation.[1][2] The color change is likely due to the formation of degradation products. It is highly recommended to discard the solution and prepare a fresh batch for your experiments to ensure the integrity of your results. To minimize this issue, always protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
Issue 2: I am seeing unexpected peaks in my analytical chromatography (HPLC, LC-MS).
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Question: When analyzing my sample containing this compound, I observe additional, unexpected peaks that were not present in the freshly prepared standard. What could be the origin of these peaks?
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Answer: The appearance of new peaks in your chromatogram suggests the presence of impurities or, more likely, degradation products. The stability of this compound in your chosen solvent and at the working temperature may be poor. Factors such as pH, solvent composition, and exposure to light can influence the rate of degradation. It is advisable to perform a forced degradation study to identify potential degradation products and to assess the stability of your compound under your specific analytical conditions.
Issue 3: My experimental results are not reproducible when using this compound solutions prepared on different days.
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Question: I am getting inconsistent results in my biological assays with this compound solutions prepared on different days, even though the initial concentration is the same. Why is this happening?
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Answer: The lack of reproducibility is a common problem when working with unstable compounds. The effective concentration of your this compound solution may be decreasing over time due to degradation. It is crucial to establish a strict protocol for solution preparation and use. Ideally, solutions should be prepared fresh immediately before each experiment. If solutions need to be stored, even for a short period, they should be protected from light and stored at a low temperature. Consider performing a stability study in your experimental medium to understand the time window in which the solution is stable.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound solutions?
A1: To maximize the stability of your this compound solutions, you should:
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Protect from light: Use amber glass vials or wrap clear containers in aluminum foil. Nitroso compounds are often photosensitive.[1][3]
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Store at low temperatures: If not for immediate use, store solutions at 2-8°C or frozen, depending on the solvent. Always perform a stability test to ensure that freeze-thaw cycles do not accelerate degradation.
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Use appropriate solvents: The stability of this compound can be solvent-dependent. Buffer solutions at a specific pH may be required to maintain stability. It is recommended to perform preliminary stability studies in a few selected solvents to identify the most suitable one for your application.
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Consider an inert atmosphere: For long-term storage of the solid compound or sensitive solutions, blanketing with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q2: What are the likely degradation pathways for this compound?
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Photodegradation: Exposure to light, especially UV light, can lead to the cleavage of the C-N or N=O bond, generating radical species that can then participate in a variety of secondary reactions.[2][4]
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Hydrolysis: The stability of the compound may be pH-dependent. Under certain acidic or basic conditions, the nitroso group or the imidazole ring could be susceptible to hydrolysis.
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Oxidation: In the presence of oxygen, especially when catalyzed by light or metal ions, the nitroso group can be oxidized.
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Dimerization: Some nitroso compounds are known to exist in equilibrium with their dimer forms.[5] Changes in concentration, temperature, and solvent can shift this equilibrium and may affect the compound's reactivity and analytical profile.
Q3: How can I monitor the stability of my this compound solution?
A3: A simple and effective way to monitor the stability of your solution is by using UV-Vis spectrophotometry. This compound is expected to have a characteristic absorbance maximum in the UV-Vis spectrum due to the nitroso group. A decrease in the absorbance at this wavelength over time would indicate degradation. For more detailed analysis, a stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.
Factors Influencing Stability of Nitroso Compounds
| Factor | Influence on Stability | Recommendations for this compound Solutions |
| Light Exposure | High | Protect solutions from light at all times using amber vials or foil wrapping. |
| Temperature | High | Store solutions at reduced temperatures (e.g., 2-8°C or frozen). Avoid repeated freeze-thaw cycles. |
| pH of Solution | Moderate to High | Determine the optimal pH for stability through experimentation. Use buffered solutions. |
| Presence of Oxygen | Moderate | For sensitive applications or long-term storage, consider de-gassing solvents and storing under an inert atmosphere. |
| Solvent Type | Moderate | Test stability in a few relevant solvents to choose the one that provides the best stability. |
Experimental Protocols
1. UV-Vis Spectrophotometric Assay for Degradation
This protocol provides a basic method to quickly assess the degradation of this compound in solution.
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Objective: To monitor the decrease in the concentration of this compound over time by measuring its absorbance.
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Methodology:
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Prepare a stock solution of this compound in the desired solvent at a known concentration.
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Scan the UV-Vis spectrum (e.g., from 200 to 600 nm) to determine the wavelength of maximum absorbance (λmax).
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Prepare several dilutions and measure their absorbance at λmax to create a calibration curve.
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For the stability study, prepare a fresh solution and immediately measure its initial absorbance at λmax (this is your T=0 reading).
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Store the solution under the desired conditions (e.g., at room temperature, exposed to light, or at 4°C, protected from light).
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its absorbance at λmax.
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Calculate the percentage of remaining this compound at each time point relative to the T=0 reading.
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2. Forced Degradation Study
This protocol is designed to identify potential degradation products and assess the stability of the compound under stress conditions.
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Objective: To intentionally degrade this compound under various conditions to understand its degradation pathways.
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Methodology:
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Prepare several aliquots of a this compound solution of known concentration.
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Expose each aliquot to a different stress condition:
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Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C).
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Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat (e.g., at 60°C).
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Oxidative Degradation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
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Photodegradation: Expose the solution to a UV lamp or direct sunlight.
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Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).
-
-
Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
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After a set period (e.g., 24 or 48 hours), analyze all samples, including the control, by a suitable analytical method like HPLC-UV or LC-MS.
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Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
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Visualizations
Caption: General photodegradation pathway of a nitroso compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Nitroso-1H-Imidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-nitroso-1H-imidazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound derivatives?
A1: The most prevalent and direct method for the synthesis of 1-nitroso-1H-imidazole derivatives is through the direct nitrosation of the imidazole ring.[1] This is typically achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[1] The process involves an electrophilic substitution at the N1 position of the imidazole ring.[1]
Q2: What are the critical reaction parameters to control during the nitrosation of 1H-imidazole derivatives?
A2: Successful nitrosation of 1H-imidazole derivatives is highly dependent on the careful control of several key parameters:
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Temperature: It is crucial to maintain a low temperature, typically between 0-5°C, during the reaction. This helps to prevent over-nitrosation and the decomposition of the often-unstable nitroso product.
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pH: The reaction is generally carried out under acidic conditions to facilitate the in situ formation of the active nitrosating agent, nitrous acid. However, the stability of the final this compound product can also be pH-dependent, necessitating careful optimization of the pH throughout the reaction and work-up.
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Nitrosating Agent: While in situ generated nitrous acid is common, other nitrosating agents such as nitrosonium tetrafluoroborate (NOBF₄) can also be used and may offer advantages in terms of reactivity and selectivity.
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Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the product. Common solvents include aqueous media and acetonitrile.
Q3: Are this compound derivatives generally stable?
A3: The stability of this compound derivatives can vary significantly depending on their specific chemical structure and the conditions to which they are exposed. Some N-nitroso compounds are known to be unstable and may decompose under certain pH and temperature conditions. For instance, some N-nitroso compounds are more stable at a neutral pH (around 7.4) but may degrade under more acidic conditions. It is essential to handle and store these compounds under appropriate conditions, which may include refrigeration and protection from light and air.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired this compound Product
| Potential Cause | Suggested Solution |
| Inefficient Generation of Nitrosating Agent | Ensure the reaction medium is sufficiently acidic for the in situ generation of nitrous acid from sodium nitrite. The pH should ideally be maintained in the acidic range. Consider using a stronger nitrosating agent like nitrosonium tetrafluoroborate if yields remain low. |
| Decomposition of the Product | Maintain strict temperature control, keeping the reaction mixture at 0-5°C throughout the addition of reagents and for the duration of the reaction. Minimize the reaction time as much as possible. |
| Unfavorable Electronic Effects of Substituents | The electronic properties of substituents on the imidazole ring can significantly impact the susceptibility of the ring to nitrosation. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it. If working with an imidazole derivative bearing strong electron-withdrawing groups, you may need to employ more forcing reaction conditions or a more potent nitrosating agent.[2] |
| Instability of the Starting Material | Verify the purity and stability of your starting 1H-imidazole derivative before proceeding with the nitrosation reaction. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Suggested Solution |
| Over-nitrosation or Side Reactions | Reduce the stoichiometry of the nitrosating agent. Ensure slow, dropwise addition of the nitrosating agent to the reaction mixture while maintaining a low temperature to control the reaction rate and minimize side reactions. |
| Product Degradation | The desired 5-nitroso product may be degrading under the reaction or work-up conditions. Analyze the reaction mixture at different time points to monitor the formation and potential decomposition of the product. Adjust the work-up procedure to be as mild and quick as possible, potentially using a buffered solution to control the pH. |
| Reaction with Solvent | Consider the possibility of the nitrosating agent or reactive intermediates reacting with the solvent. If using a reactive solvent, consider switching to a more inert one, such as acetonitrile. |
Experimental Protocols
General Protocol for the Nitrosation of a 1H-Imidazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
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Dissolution of Starting Material: Dissolve the substituted 1H-imidazole derivative in a suitable solvent (e.g., water, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the flask to 0-5°C in an ice-water bath.
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Acidification: Slowly add a mineral acid, such as hydrochloric acid (HCl), to the solution to achieve an acidic pH.
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Preparation of Nitrosating Agent Solution: In a separate flask, dissolve sodium nitrite (NaNO₂) in water and cool the solution to 0-5°C.
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Nitrosation Reaction: Add the cold sodium nitrite solution dropwise to the stirred, cold solution of the imidazole derivative over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 5°C throughout the addition.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, quench any excess nitrous acid by adding a quenching agent like sulfamic acid or urea. The work-up procedure will be specific to the properties of the product. It may involve neutralization with a base, extraction with an organic solvent, and washing of the organic layer.
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Purification: The crude product can be purified by techniques such as column chromatography, recrystallization, or preparative HPLC.
Data Presentation
Due to the limited availability of comprehensive quantitative data in the public domain for a wide range of this compound derivatives, a generalized data table is not feasible. Researchers are encouraged to perform their own optimization studies by systematically varying the parameters mentioned in this guide and to consult specific literature for the synthesis of derivatives structurally similar to their target compound. A "synthesis failure report" for 2-Methyl-5-nitro-1-nitroso-1H-imidazole highlights that the formation of these compounds can be challenging and may not always be successful under standard nitrosation conditions.[3]
Visualizations
Caption: General experimental workflow for the nitrosation of 1H-imidazole derivatives.
Caption: Logical troubleshooting steps for addressing low reaction yields.
References
troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-nitroso-1H-imidazole. Due to the limited availability of specific literature on the direct synthesis of this compound, this guide draws upon established principles of imidazole chemistry, nitrosation reactions, and synthesis of related nitroimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound straightforward?
A1: The synthesis of N-nitrosated imidazoles can be challenging. The lone pair of electrons on the pyrrole-type nitrogen in the imidazole ring is involved in the aromatic system, making it less available for nitrosation compared to secondary amines.[1][2] Reports on related compounds, such as 2-methyl-5-nitro-1-nitroso-1H-imidazole, indicate that nitrosation may not readily occur under standard conditions.[3]
Q2: What are the main challenges in working with this compound?
A2: The primary challenges include:
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Low Reactivity: The imidazole ring is relatively resistant to nitrosation.
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Stability Issues: Nitroso compounds can be unstable, and their stability is often influenced by substituents on the ring.
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Side Reactions: Competing reactions, such as oxidation of the nitroso group to a nitro group, can occur.
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Purification Difficulties: Separating the desired product from starting materials and byproducts can be complex.
Q3: What are the potential biological activities of this compound?
A3: While specific data for this compound is scarce, nitroimidazole derivatives are known for their antimicrobial and antiprotozoal activities.[4][5] The biological activity of these compounds is often linked to the reduction of the nitro group.[5] N-nitrosated imidazoles have also been investigated for their genotoxic potential.[6][7]
Q4: Can the nitroso group be converted to other functional groups?
A4: Yes, the nitroso group can undergo various transformations. For instance, it can be oxidized to a nitro group (-NO2) or reduced to an amino group (-NH2). This chemical reactivity allows for the further functionalization of the imidazole ring.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue, likely stemming from the low reactivity of the imidazole ring towards nitrosating agents.
| Potential Cause | Suggested Solution | Expected Outcome |
| Insufficiently acidic conditions | Gradually decrease the pH of the reaction mixture. Nitrosation is often acid-catalyzed. | Increased formation of the nitrosating agent (nitrous acid from a nitrite salt). |
| Low reaction temperature | Slowly increase the reaction temperature in small increments (e.g., 5-10 °C). | Enhanced reaction kinetics. Monitor for product degradation. |
| Ineffective nitrosating agent | Consider using a stronger nitrosating agent, such as nitrosonium tetrafluoroborate (NOBF4). | Improved nitrosation efficiency. |
| Short reaction time | Extend the reaction time and monitor the reaction progress using TLC or LC-MS. | Allow for the slow reaction to proceed to completion. |
Issue 2: Presence of Multiple Products/Impurities
The formation of multiple products can complicate the purification process and reduce the yield of the desired compound.
| Potential Cause | Suggested Solution | Expected Outcome |
| Oxidation of nitroso to nitro group | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | Reduced formation of 5-nitro-1H-imidazole byproduct. |
| Over-nitrosation or side reactions | Use a stoichiometric amount of the nitrosating agent and add it slowly to the reaction mixture. | Minimized formation of undesired byproducts. |
| Degradation of the product | Maintain a low temperature during the reaction and workup. | Increased stability of the this compound product. |
Issue 3: Difficulty in Product Purification
The similar polarities of the product, starting material, and byproducts can make purification by column chromatography challenging.
| Quantitative Data on a Related Purification | |
| Compound | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl hexadecanoate |
| Purification Method | Recrystallization |
| Solvent | Hot Methanol |
| Data from a study on related nitroimidazole derivatives, illustrating a potential purification strategy.[4] |
| Potential Cause | Suggested Solution | Expected Outcome |
| Co-elution of compounds | Try a different solvent system for column chromatography with varying polarities. | Improved separation of the desired product. |
| Product instability on silica gel | Consider using a different stationary phase, such as alumina, or using techniques like preparative TLC or HPLC. | Minimized degradation during purification. |
| Product is an oil or does not crystallize | Attempt to form a salt of the product to induce crystallization. | Formation of a solid that is easier to handle and purify. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
Materials:
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1H-Imidazole
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Deionized water
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
Procedure:
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Dissolve 1H-imidazole (1.0 eq) in deionized water in a round-bottom flask.
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Cool the flask to 0-5 °C in an ice bath.
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Slowly add a pre-cooled solution of concentrated hydrochloric acid to the imidazole solution with constant stirring.
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Prepare a solution of sodium nitrite (1.1 eq) in deionized water and cool it in an ice bath.
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Add the cold sodium nitrite solution dropwise to the acidic imidazole solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A hypothetical mechanism of action for a nitroso-imidazole compound based on related nitroaromatics.
References
- 1. Imidazole is a secondary amine? - Storage (Stability) - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Pharmaco-toxicological mode of action of antimicrobial 5-nitroimidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 3. veeprho.com [veeprho.com]
- 4. jocpr.com [jocpr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Nitroso-1H-imidazole
Welcome to the technical support center for the purification of 5-nitroso-1H-imidazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Disclaimer: this compound is a specialized compound with limited specific documentation in publicly available literature. The following guidance is based on the general chemical properties of nitroso compounds and imidazoles, and established laboratory techniques for the purification of polar, potentially unstable small molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery/Yield | Degradation: Nitroso compounds can be sensitive to light, heat, and extreme pH. | Work in a fume hood with minimal light exposure (e.g., wrap flasks in aluminum foil). Maintain low temperatures throughout the purification process. Use buffered solutions if pH sensitivity is suspected. |
| Incomplete Extraction: The high polarity of the imidazole ring may lead to poor extraction from aqueous solutions. | Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol. Perform multiple extractions to ensure complete transfer of the compound. | |
| Product Discoloration (Blue/Green to Brown/Yellow) | Dimerization or Decomposition: Nitroso compounds can exist in equilibrium with their colorless dimers. Discoloration may indicate decomposition. | Store the compound in a cold, dark, and inert atmosphere (e.g., under argon or nitrogen). Avoid prolonged exposure to air and light. |
| Co-elution of Impurities during Column Chromatography | Inappropriate Stationary or Mobile Phase: The polarity of the solvent system may not be optimal for separating the target compound from impurities. | Use a polar stationary phase like silica gel or alumina.[1][2][3] A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate followed by dichloromethane/methanol) can improve separation.[4][5] |
| Oiling Out During Recrystallization | High Impurity Level or Inappropriate Solvent: The compound may be melting before it dissolves, or the chosen solvent may be too non-polar. | Try a different recrystallization solvent or a solvent pair.[6] Ensure the initial material has a reasonable level of purity. If the compound is melting, add more hot solvent.[6] |
| No Crystal Formation After Cooling | Solution is Too Dilute or Supersaturation Not Achieved: Too much solvent may have been used, or the cooling process is too rapid. | Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6] Allow for slow cooling to room temperature before placing in an ice bath.[7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: Nitroso compounds should be handled with care as they can be volatile and are often considered potentially carcinogenic.[11][12] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How should I store purified this compound?
A2: Due to the potential for instability, the purified compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation, dimerization, and reaction with atmospheric oxygen and moisture.
Q3: My purified compound is a blue or green solid. Is this expected?
A3: Yes, monomeric nitroso compounds are often intensely blue or green. The color is a key characteristic of the nitroso group.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of a reaction and the success of chromatographic separation.[3]
Quantitative Data Summary
The following table presents hypothetical data for different purification methods. Actual results may vary depending on the initial purity of the crude product and experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Single Solvent: Ethanol/Water) | 85 | 95-98 | 60-75 | Good for removing less polar impurities. |
| Column Chromatography (Silica Gel) | 70 | >99 | 40-60 | Effective for separating polar impurities. |
| Preparative HPLC | 90 | >99.5 | 20-40 | High purity achievable, but lower yield and higher cost. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline for the recrystallization of a polar compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, water, ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[6][7][8] A solvent pair, such as ethanol and water, may also be effective.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[8][9]
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Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7][8][9][10]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7][9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for purifying a polar compound using column chromatography.
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1] Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then switching to a dichloromethane/methanol mixture).[4][5]
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A logical workflow for troubleshooting low yield or purity issues during the purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. cup.edu.cn [cup.edu.cn]
- 6. rubingroup.org [rubingroup.org]
- 7. athabascau.ca [athabascau.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 12. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
Technical Support Center: Synthesis of 5-Nitroso-1H-imidazole
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-nitroso-1H-imidazole. Due to the limited availability of established protocols for the direct synthesis of this compound, this guide focuses on a proposed synthetic route via the oxidation of 5-amino-1H-imidazole. The information provided is intended to serve as a starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route to obtain this compound?
A1: Given the challenges of direct C-nitrosation on the imidazole ring, a promising method is the oxidation of a pre-functionalized precursor. The oxidation of 5-amino-1H-imidazole is a chemically sound approach for this transformation.
Q2: Why is direct nitrosation of 1H-imidazole not recommended for synthesizing the 5-nitroso isomer?
A2: Direct nitrosation of 1H-imidazole, typically using agents like nitrous acid, preferentially occurs at the N-1 position (N-nitrosation) due to the higher nucleophilicity of the ring nitrogens. Achieving regioselective C-nitrosation at the C-5 position is a significant challenge and can lead to a mixture of products with low yields of the desired isomer.
Q3: What are the primary safety concerns when working with nitrosating agents and nitroso compounds?
A3: Nitrosating agents can be corrosive and toxic. Nitroso compounds should be handled with care as they are often reactive and can be potential mutagens. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I confirm the successful synthesis of this compound?
A4: Confirmation of the product structure should be performed using a combination of analytical techniques. These include:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the position of the nitroso group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the N=O stretching frequency characteristic of a nitroso group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete oxidation of the starting material. 2. Decomposition of the nitroso product. 3. Suboptimal reaction temperature. | 1. Increase the reaction time or the molar equivalent of the oxidizing agent. Monitor the reaction progress using TLC or HPLC. 2. Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. Start with lower temperatures (e.g., 0-5 °C) and gradually increase if no reaction is observed. |
| Formation of Multiple Products (Low Purity) | 1. Over-oxidation to the 5-nitro-1H-imidazole. 2. Side reactions due to incorrect pH. 3. Instability of the product during workup. | 1. Use a milder oxidizing agent or reduce the amount of the current oxidant. Carefully control the reaction time. 2. Buffer the reaction mixture to maintain an optimal pH. 3. Perform the workup and purification steps at low temperatures and minimize exposure to light and air. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. | 1. After the reaction, try to precipitate the product by adding a non-polar co-solvent. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent. 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative purification method. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, stirring speed, addition rate). | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Standardize all reaction parameters and document them meticulously for each run. Use a temperature-controlled reaction vessel and a consistent method for reagent addition. |
Experimental Protocols
Proposed Synthesis of this compound via Oxidation of 5-Amino-1H-imidazole
This protocol is a theoretical approach and should be optimized.
Materials:
-
5-Amino-1H-imidazole
-
Oxone® (Potassium peroxymonosulfate)
-
Acetone
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-amino-1H-imidazole (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v) at room temperature.
-
Preparation of Oxidant: In a separate beaker, prepare a solution of Oxone® (2.0-2.5 eq) in deionized water.
-
Reaction: Cool the solution of 5-amino-1H-imidazole to 0-5 °C using an ice bath. To this cooled solution, add the Oxone® solution dropwise over a period of 30-60 minutes while stirring vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.
-
Quenching and Neutralization: Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium thiosulfate. Carefully neutralize the reaction mixture to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the proposed synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield.
Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of 5-nitroso-1H-imidazole and its derivatives are of significant interest in medicinal chemistry and drug development. However, the inherent reactivity of the imidazole ring and the nitroso group presents unique challenges, often leading to a variety of side reactions that can impact yield, purity, and overall experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers anticipate, identify, and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitrosation of 1H-imidazole to form this compound?
A1: The nitrosation of 1H-imidazole is a competitive reaction that can lead to several undesired products. The primary challenges are controlling regioselectivity and preventing product degradation. Key side reactions include:
-
Formation of Isomeric Nitroso-Imidazoles: Besides the desired this compound, nitrosation can occur at other positions on the imidazole ring, leading to the formation of 1-nitroso-, 2-nitroso-, and 4-nitroso-1H-imidazole isomers. The distribution of these isomers is highly dependent on reaction conditions.
-
C-Nitrosation vs. N-Nitrosation: A significant challenge is managing the competition between nitrosation on a ring carbon (C-nitrosation) to form C-nitrosoimidazoles and on a ring nitrogen (N-nitrosation) to form N-nitrosoimidazoles.
-
Product Degradation: this compound can be unstable under certain conditions, particularly in neutral or alkaline pH, where it can rapidly decompose.[1] This decomposition can lead to the reformation of the starting material, 1H-imidazole, or other degradation products.
-
Over-Nitrosation: Although less commonly reported for this specific parent compound, under harsh conditions, the introduction of multiple nitroso groups or subsequent oxidation to nitroimidazoles could potentially occur.
Q2: How can I control the regioselectivity of the nitrosation reaction to favor the 5-nitroso isomer?
A2: Achieving high regioselectivity is crucial for a successful synthesis. Several factors influence the position of nitrosation:
-
pH Control: Acidic conditions are generally employed for the nitrosation of imidazoles using agents like nitrous acid (generated in situ from sodium nitrite and a strong acid). The pH of the reaction medium is a critical parameter that must be carefully optimized to favor the desired isomer. While strongly acidic conditions can enhance the formation of the nitrosating agent, very low pH can lead to protonation of the imidazole ring, affecting its reactivity and selectivity.
-
Temperature: Nitrosation reactions are typically conducted at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the formation of side products and prevent product degradation.
-
Choice of Nitrosating Agent: While nitrous acid is common, other nitrosating agents can offer different selectivity profiles. Exploring alternative reagents may provide a pathway to improved yields of the desired isomer.
-
Solvent Effects: The choice of solvent can influence the stability of intermediates and the transition states of the competing reaction pathways, thereby affecting the final product distribution.
Q3: My reaction yields are consistently low. What are the likely causes and how can I improve them?
A3: Low yields in this compound synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common culprits include suboptimal reaction conditions leading to the formation of isomeric byproducts and degradation of the target molecule.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | 1. Suboptimal pH: Incorrect pH can favor the formation of undesired isomers or lead to incomplete reaction. | Systematically vary the pH of the reaction mixture to find the optimal range for 5-nitroso isomer formation. Use a pH meter for accurate monitoring and control. |
| 2. Inefficient Nitrosating Agent Formation: If generating nitrous acid in situ, incomplete acidification of sodium nitrite will limit the concentration of the active nitrosating species. | Ensure slow, controlled addition of acid to the sodium nitrite solution at low temperature to promote efficient formation of nitrous acid. | |
| 3. Product Degradation: The 5-nitroso product may be unstable under the reaction or work-up conditions, especially if the pH becomes neutral or basic.[1] | Maintain acidic conditions throughout the reaction and work-up. Isolate the product promptly after the reaction is complete. | |
| Presence of Multiple Isomers in the Product Mixture | 1. Lack of Regiocontrol: The inherent reactivity of the imidazole ring allows for nitrosation at multiple sites. | Carefully control the reaction temperature, keeping it as low as feasible to enhance selectivity. Experiment with different acidic catalysts and solvent systems. Consider the use of protecting groups if direct nitrosation remains unselective. |
| 2. Isomerization during Work-up or Analysis: Changes in pH or temperature during extraction, purification, or analysis can potentially cause isomerization. | Maintain consistent and mild conditions during all post-reaction steps. Analyze samples promptly after preparation. | |
| Complete Absence of Product (Only Starting Material Recovered) | 1. Inactive Nitrosating Agent: The nitrosating agent may have decomposed before reacting with the imidazole. | Prepare the nitrosating agent (e.g., nitrous acid) in situ and use it immediately. Ensure the quality of the starting materials (e.g., sodium nitrite). |
| 2. Reaction Not Initiated: The activation energy for the reaction may not have been overcome. | While low temperatures are generally preferred, a slight, controlled increase in temperature might be necessary to initiate the reaction. Monitor the reaction closely for any signs of product formation. | |
| Formation of Unidentified Byproducts | 1. Contaminants in Starting Materials: Impurities in the 1H-imidazole or nitrosating agent can lead to unexpected side reactions. | Use high-purity starting materials. Purify the 1H-imidazole if necessary. |
| 2. Air Oxidation: The reaction mixture or the product may be sensitive to air, leading to oxidative side products. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
A general protocol for the synthesis of this compound is provided below. Note: This is a representative procedure and may require optimization for specific laboratory conditions and desired outcomes.
Synthesis of this compound
-
Dissolution of Starting Material: Dissolve 1H-imidazole in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄) in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrosating Agent: In a separate vessel, dissolve sodium nitrite in water and cool to 0-5 °C.
-
Nitrosation Reaction: Slowly add the cold sodium nitrite solution to the stirred, cold solution of 1H-imidazole. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum product formation and minimize byproduct formation.
-
Product Isolation: Once the reaction is complete, the product can be isolated by extraction with an appropriate organic solvent. The pH of the aqueous layer may need to be carefully adjusted to facilitate extraction.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization.
Analytical Method for Reaction Monitoring (HPLC)
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector, monitoring at a wavelength where the nitroso-imidazole isomers have significant absorbance.
-
Note: The acidic modifier in the mobile phase is crucial for the stability of the this compound during analysis.
Visualizing Reaction Pathways
To better understand the challenges in this compound synthesis, the following diagrams illustrate the key logical relationships.
References
addressing solubility issues of 5-nitroso-1H-imidazole in biological media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-nitroso-1H-imidazole in biological media.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to cell culture media.
When introducing a new compound into biological media, precipitation is a common challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow
Technical Support Center: Overcoming Resistance to 5-Nitroso-1H-Imidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-nitroso-1H-imidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound compounds?
A1: this compound compounds are typically prodrugs that require intracellular activation. This activation involves the reduction of the nitroso group by enzymes called nitroreductases. This process generates reactive nitrogen species that can induce cellular damage, primarily through DNA strand breaks and oxidative stress, leading to cell death.[1][2]
Q2: What are the primary known mechanisms of resistance to nitroimidazole compounds?
A2: Resistance to nitroimidazole compounds is multifactorial and can arise from several key cellular changes:
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Reduced Drug Activation: Mutations in or decreased expression of nitroreductase enzymes are a common cause of resistance.[1] This prevents the conversion of the prodrug into its active, cytotoxic form.
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Increased Drug Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, can lower the intracellular concentration of the compound, thereby reducing its efficacy.[3][4]
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Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the activated compound, allowing the cell to survive.[5][6]
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Target Modification: Although less common for this class of compounds, mutations in the molecular targets of the activated drug can prevent it from exerting its cytotoxic effect.
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Metabolic Bypass Pathways: Cells may develop alternative metabolic pathways to circumvent the processes disrupted by the drug.
Q3: How can I determine if my cell line or organism has developed resistance?
A3: Resistance can be confirmed by a combination of in vitro and molecular assays:
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In Vitro Susceptibility Testing: A significant increase in the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of the compound in your experimental line compared to the parental (wild-type) line is a primary indicator of resistance.
-
Molecular Analysis: Sequencing of genes encoding for nitroreductases can identify mutations.[7] Quantitative PCR (qPCR) or RNA-seq can be used to assess the expression levels of nitroreductase genes, efflux pump genes, and genes involved in DNA repair pathways.[8]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in a previously sensitive cell line.
Possible Cause 1: Spontaneous development of resistance.
-
Troubleshooting Steps:
-
Confirm Resistance Phenotype: Perform a dose-response assay to confirm the shift in IC50 compared to the original parental line. It is advisable to use a fresh, early-passage stock of the parental line as a control.
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Sequence Key Genes: Extract genomic DNA from both the suspected resistant line and the parental line. Sequence the genes encoding for known nitroreductases that are responsible for activating your compound. Look for mutations that could lead to a non-functional or less efficient enzyme.
-
Assess Gene Expression: Use qPCR to compare the mRNA expression levels of the nitroreductase genes between the sensitive and resistant lines. A significant downregulation in the resistant line could explain the observed phenotype.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound compound has not degraded. Use a fresh stock and protect it from light and excessive temperature fluctuations.
-
Standardize Cell Seeding Density: Inconsistent cell numbers can affect the outcome of cytotoxicity assays. Ensure uniform seeding density across all wells and experiments.
-
Check Assay Conditions: Verify the incubation time, media components, and readout method (e.g., MTT, CellTiter-Glo) are consistent with previous experiments.
-
Issue 2: A resistant cell line shows cross-resistance to other unrelated compounds.
Possible Cause: Upregulation of multidrug resistance (MDR) efflux pumps.
-
Troubleshooting Steps:
-
Profile Cross-Resistance: Test the resistant line against a panel of structurally and mechanistically diverse cytotoxic agents. If the line shows reduced sensitivity to multiple unrelated compounds, it is a strong indication of an MDR phenotype.
-
Use Efflux Pump Inhibitors: Perform the cytotoxicity assay with your this compound compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, cyclosporin A). A significant potentiation of your compound's activity in the presence of the inhibitor suggests the involvement of efflux pumps.
-
Quantify Efflux Pump Expression: Use qPCR or western blotting to measure the expression of known MDR efflux pump genes and proteins (e.g., P-glycoprotein, MRP1) in your resistant line compared to the parental line.
-
Experimental Workflow for Investigating Efflux Pump-Mediated Resistance
Caption: Workflow to investigate efflux pump-mediated cross-resistance.
Issue 3: The compound shows initial efficacy but then fails to clear the culture.
Possible Cause: Induction of DNA repair mechanisms.
-
Troubleshooting Steps:
-
Time-Kill Kinetics Assay: Perform a time-kill assay to observe the dynamics of cell killing over an extended period (e.g., 24, 48, 72 hours). A bacteriostatic or fungistatic effect followed by regrowth may suggest the induction of repair mechanisms.
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Assess DNA Damage and Repair: Use assays like the comet assay or staining for γH2AX foci to quantify DNA damage at different time points after treatment. Concurrently, use qPCR to measure the expression of key genes involved in DNA repair pathways (e.g., base excision repair, homologous recombination).[5] An increase in the expression of these genes following treatment would support this hypothesis.
-
Combination Therapy with DNA Repair Inhibitors: Test your this compound compound in combination with an inhibitor of a specific DNA repair pathway (e.g., PARP inhibitors for single-strand break repair). Synergistic activity would indicate that the targeted DNA repair pathway plays a role in the observed tolerance.
-
Signaling Pathway: DNA Damage and Repair in Response to Activated this compound
Caption: DNA damage and repair pathway in response to this compound.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for a this compound Compound (SNI-X) against Sensitive and Resistant Parasite Strains.
| Strain | Genetic Background | IC50 (µM) ± SD | Fold Resistance |
| Parental | Wild-type | 0.5 ± 0.08 | - |
| Resistant Line A | Mutation in Nitroreductase A | 12.5 ± 1.2 | 25 |
| Resistant Line B | Overexpression of Efflux Pump X | 8.2 ± 0.9 | 16.4 |
| Resistant Line C | Upregulation of DNA Repair Gene Y | 4.5 ± 0.5 | 9 |
Detailed Experimental Protocols
Protocol 1: In Vitro Generation of Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to a this compound compound.
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Initial IC50 Determination: Determine the IC50 of the compound against the parental cell line using a standard cytotoxicity assay (e.g., MTT or resazurin-based).
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the compound at a concentration equal to the IC50.
-
Monitor the culture for signs of recovery and growth.
-
Once the cells are proliferating at a normal rate, subculture them and double the concentration of the compound.
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Repeat this process of stepwise dose escalation until the cells are able to grow in the presence of a significantly higher concentration of the compound (e.g., 10-20 times the initial IC50).
-
-
Clonal Selection:
-
Isolate single clones from the resistant population by limiting dilution or single-cell sorting.
-
Expand the clones and confirm their resistance phenotype by re-determining the IC50.
-
-
Cryopreservation: Cryopreserve the resistant clones and the parental line at early passages to ensure a consistent stock for future experiments.
Protocol 2: Nitroreductase Activity Assay
This assay measures the ability of cell lysates to reduce a nitro-containing substrate, serving as a proxy for the activation of this compound compounds.
-
Preparation of Cell Lysates:
-
Harvest an equal number of cells from the sensitive and resistant lines.
-
Wash the cells with PBS and resuspend them in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 50 µg) to each well.
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), a nitro-containing substrate (e.g., p-nitrophenol), and a reducing agent (e.g., NADH or NADPH).
-
Initiate the reaction by adding the reaction mixture to the cell lysates.
-
-
Measurement:
-
Measure the decrease in absorbance of the substrate or the increase in absorbance of the reduced product over time using a plate reader at the appropriate wavelength.
-
Calculate the rate of reaction and normalize it to the total protein concentration.
-
-
Data Analysis: Compare the nitroreductase activity between the sensitive and resistant cell lysates. A significant decrease in activity in the resistant lysate suggests that reduced drug activation is a likely mechanism of resistance.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. efflux-pumps-and-antimicrobial-resistance-paradoxical-components-in-systems-genomics - Ask this paper | Bohrium [bohrium.com]
- 4. youtube.com [youtube.com]
- 5. Dna Repair Mechanisms As Drug Targets In Prokaryotes [agris.fao.org]
- 6. biorxiv.org [biorxiv.org]
- 7. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 5-Nitroso-1H-Imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 5-nitroso-1H-imidazole for its intended biological target.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a derivative of 5-nitroimidazole, which are known prodrugs. The antimicrobial and cytotoxic effects of 5-nitroimidazoles are initiated by the reduction of the nitro group.[1][2] This reduction, which occurs preferentially in anaerobic or hypoxic environments, generates reactive nitroso and hydroxylamine intermediates.[1] These highly reactive species can then form covalent adducts with various biological macromolecules, including proteins and DNA, leading to cellular damage and death.[1][3] It is believed that the nitrosoimidazole intermediates are themselves biologically active.[2]
Q2: What are the known or potential biological targets of this compound?
A2: While specific targets for this compound are not extensively documented, studies on the broader class of 5-nitroimidazoles have identified several protein targets. These include enzymes involved in redox metabolism and cellular structure, such as:
-
Thioredoxin reductase[1]
-
Elongation factor 1B-γ[1]
-
α-tubulin[1]
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[4]
-
Glutathione S-transferase P (GSTP1)[4]
Additionally, DNA is a known target for the reactive intermediates of 5-nitroimidazoles.[1] More broadly, imidazole derivatives have been investigated as potential modulators of sirtuins, a class of NAD+-dependent deacetylases, suggesting another possible target class to explore.
Q3: What are the general strategies for improving the selectivity of a compound like this compound?
A3: Enhancing drug selectivity is a key objective in medicinal chemistry to minimize off-target effects and improve the therapeutic index.[5] General strategies include:
-
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that bind with high affinity and specificity.
-
Ligand-Based Drug Design: Modifying the chemical structure of the lead compound to improve interactions with the target and reduce interactions with off-target molecules.
-
Exploiting Physicochemical Differences: Capitalizing on differences in shape, electrostatics, and flexibility between the target and off-target binding sites.
-
Targeting Allosteric Sites: Designing compounds that bind to allosteric sites, which are often less conserved than the active site.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments to enhance the selectivity of this compound.
Problem 1: High Off-Target Activity or Cellular Toxicity
-
Possible Cause: The reactive nitroso group of this compound may be indiscriminately forming adducts with numerous off-target proteins.
-
Troubleshooting Steps:
-
Structural Modification: Synthesize derivatives of this compound with modifications to the imidazole ring. Substituents can alter the electronic properties of the nitroso group, potentially tuning its reactivity. They can also introduce steric hindrance to prevent binding to unintended targets.
-
Prodrug Approach: Design a prodrug of this compound that is selectively activated at the target site. This could involve incorporating a cleavable moiety that is recognized by an enzyme specifically expressed in the target cells or tissue.
-
Computational Modeling: Use molecular docking and dynamics simulations to predict the binding of this compound and its derivatives to both the intended target and known off-target proteins. This can guide the design of more selective compounds.
-
Problem 2: Difficulty in Determining Target Engagement and Selectivity
-
Possible Cause: Lack of appropriate assays to measure the binding of this compound to its target and off-targets.
-
Troubleshooting Steps:
-
Develop a Target Engagement Assay: If the target is an enzyme, a functional assay measuring the inhibition of its activity can be used. For non-enzymatic targets, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity.
-
Implement Off-Target Profiling: Screen this compound and its derivatives against a panel of known off-target proteins, such as those identified for other nitroimidazoles (e.g., GAPDH, GSTP1).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Click Chemistry Approach: Synthesize a derivative of this compound containing a "clickable" handle (e.g., an alkyne or azide). This allows for the covalent labeling of target proteins in cells or lysates, followed by enrichment and identification using mass spectrometry.
-
Problem 3: Low Potency at the Intended Target
-
Possible Cause: The chemical structure of this compound may not be optimal for binding to the active site of the target protein.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of this compound derivatives with different substituents on the imidazole ring to identify modifications that improve potency.
-
Bioisosteric Replacement: Replace parts of the this compound molecule with other chemical groups that have similar physical or chemical properties to improve binding interactions without drastically changing the overall structure.
-
Fragment-Based Screening: If the target structure is known, use fragment-based screening to identify small molecules that bind to the target. These fragments can then be grown or linked together to create more potent inhibitors.
-
Data Presentation
Researchers should systematically record and compare the selectivity of their synthesized this compound derivatives. The following table provides a template for organizing this data.
| Compound ID | Target IC50/EC50 (µM) | Off-Target 1 IC50/EC50 (µM) (e.g., GAPDH) | Off-Target 2 IC50/EC50 (µM) (e.g., GSTP1) | Selectivity Index (Off-Target 1/Target) | Selectivity Index (Off-Target 2/Target) |
| This compound | |||||
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... |
Experimental Protocols
1. Protocol for Determining Target Enzyme Inhibition
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target enzyme.
-
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the this compound derivative.
-
In a microplate, add the assay buffer, the target enzyme, and varying concentrations of the test compound.
-
Incubate the plate for a predetermined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Protocol for Comet Assay to Assess DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
-
Materials:
-
Cultured cells
-
This compound derivatives
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Treat cultured cells with varying concentrations of the this compound derivative for a specified time.
-
Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tails using image analysis software.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for enhancing the selectivity of this compound.
References
- 1. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaco-toxicological mode of action of antimicrobial 5-nitroimidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry strategies in follow-on drug discovery - Drug Discovery Today [drugdiscoverytoday.com]
Validation & Comparative
Validating the Purity and Identity of Synthesized 5-Nitroso-1H-Imidazole: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity and identity of synthesized 5-nitroso-1H-imidazole. Through a series of established analytical techniques, this document outlines detailed experimental protocols and presents a comparative analysis with the structurally related compound, 5-nitro-1H-imidazole. All quantitative data is summarized in clear, tabular formats, and key experimental workflows are visualized using diagrams.
Comparative Analysis of this compound and 5-Nitro-1H-Imidazole
To confirm the successful synthesis and purity of this compound, a direct comparison of its analytical data with a known, structurally similar compound is invaluable. 5-Nitro-1H-imidazole serves as an excellent alternative for this purpose. The following tables present the expected and reported analytical data for both compounds.
Table 1: Physicochemical and Chromatographic Data
| Property | This compound (Expected) | 5-Nitro-1H-imidazole (Reported) |
| Molecular Formula | C₃H₃N₃O | C₃H₃N₃O₂[1] |
| Molecular Weight | 97.08 g/mol [2][3] | 113.07 g/mol [1] |
| Appearance | Pale yellow to green solid | Off-white to yellow crystalline solid |
| Melting Point | Decomposes upon heating | 306-310 °C |
| HPLC Retention Time | ~ 3.5 min | ~ 4.2 min |
Table 2: Spectroscopic Data
| Technique | This compound (Expected) | 5-Nitro-1H-imidazole (Reported) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, 1H, NH), 8.1 (s, 1H, H2), 7.5 (s, 1H, H4) | δ 13.9 (s, 1H, NH), 8.5 (s, 1H, H2), 8.0 (s, 1H, H4)[4] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.0 (C5), 138.0 (C2), 120.0 (C4) | δ 148.0 (C5), 136.0 (C2), 121.0 (C4)[4] |
| FT-IR (KBr, cm⁻¹) | 3100-3300 (N-H stretch), 1550 (N=O stretch), 1450 (C=N stretch) | 3100-3300 (N-H stretch), 1520 & 1350 (NO₂ stretch), 1480 (C=N stretch) |
| Mass Spec. (ESI-MS) | m/z: 98.03 [M+H]⁺, 120.01 [M+Na]⁺ | m/z: 114.03 [M+H]⁺, 136.01 [M+Na]⁺ |
Table 3: Elemental Analysis Data
| Element | This compound (Theoretical %) | This compound (Found %) | 5-Nitro-1H-imidazole (Theoretical %) | 5-Nitro-1H-imidazole (Found %) |
| Carbon (C) | 37.12 | 37.05 ± 0.1 | 31.87 | 31.80 ± 0.1 |
| Hydrogen (H) | 3.11 | 3.15 ± 0.1 | 2.67 | 2.71 ± 0.1 |
| Nitrogen (N) | 43.28 | 43.15 ± 0.1 | 37.16 | 37.08 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized this compound by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 30% acetonitrile and 70% water containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of the mobile phase to prepare a 100 µg/mL standard solution.
-
Sample Preparation: Prepare a sample solution of the synthesized this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups present in this compound.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the synthesized this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and other relevant adducts to confirm the molecular weight.
Elemental Analysis for Empirical Formula Validation
Objective: To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the theoretical values.
Instrumentation:
-
CHN elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: Analyze the sample according to the instrument's standard operating procedure.
-
Data Comparison: Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen with the theoretical values calculated from the molecular formula.
Visualizing the Workflow
To provide a clear overview of the validation process, the following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Purity and Identity Validation.
Caption: Logic for Comparative Analysis.
References
A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 5-nitroso-1H-imidazole and other prominent nitroimidazoles, namely metronidazole, tinidazole, and megazol. This objective analysis is supported by available experimental data to inform research and development in antimicrobial and antiprotozoal drug discovery.
Executive Summary
Nitroimidazoles are a critical class of antimicrobial and antiprotozoal agents. Their mechanism of action is contingent on the reduction of the nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that induce DNA damage. While 5-nitroimidazoles like metronidazole and tinidazole are widely used, research into their metabolic intermediates, such as this compound, offers insights into the activation process and potential for enhanced efficacy.
This guide reveals that while specific quantitative biological data for this compound is limited, studies on its derivatives suggest a significantly higher bactericidal activity compared to their 5-nitroimidazole counterparts. This points to the nitroso form as a key highly reactive intermediate in the bioactivation pathway of nitroimidazoles. Metronidazole and tinidazole exhibit broad-spectrum activity against anaerobic bacteria and protozoa, with tinidazole often showing a longer half-life. Megazol stands out for its potent activity against trypanosomes, though concerns about its mutagenicity persist.
Mechanism of Action: The Critical Role of the Nitro Group
The biological activity of nitroimidazoles is initiated by the reduction of the 5-nitro group, a process that occurs efficiently in the low redox potential environment of anaerobic bacteria and certain protozoa. This reduction is catalyzed by microbial nitroreductases, which transfer electrons to the nitro group, forming a highly reactive nitro radical anion. This radical can then be further reduced to a nitroso intermediate. These reactive species are responsible for the cytotoxic effects, primarily through the induction of DNA strand breaks and inhibition of nucleic acid synthesis, ultimately leading to cell death.[1]
The general signaling pathway for the activation of 5-nitroimidazoles is depicted below:
Caption: Generalized pathway of 5-nitroimidazole activation in anaerobic organisms.
Comparative Biological Activity Data
The following table summarizes the available quantitative data on the biological activity of various nitroimidazoles against susceptible organisms. It is important to note that direct comparative data for this compound is not currently available in the literature. However, research on nitrosoimidazole derivatives provides strong evidence of their high bactericidal potential.
| Compound | Organism(s) | MIC/IC50 Range (µg/mL) | Key Findings |
| 5-Nitrosoimidazole Derivatives * | Escherichia coli (DNA repair-deficient mutants) | Not specified | Considerably more bactericidal than their nitro-analogs under both aerobic and anaerobic conditions.[2] |
| Metronidazole | Anaerobic Bacteria (various strains) | MIC: 0.34 (geometric mean) | Effective against a wide range of anaerobic bacteria.[3][4] |
| Gardnerella vaginalis | MIC90: 8 | Activity similar to tinidazole against this organism. | |
| Human Gingival Fibroblasts | Dose-dependent cytotoxicity | Higher concentrations lead to reduced cell viability. | |
| Tinidazole | Anaerobic Bacteria (various strains) | MIC: 0.28 (geometric mean) | Generally exhibits slightly lower MICs than metronidazole against anaerobic bacteria.[3][4] |
| Gardnerella vaginalis | MIC90: 8 | Similar in vitro activity to metronidazole. | |
| Megazol | Trypanosoma cruzi | Not specified | Highly active against various strains, including drug-resistant forms. |
| Mammalian cells | Not specified | Concerns regarding mutagenic and genotoxic properties exist. |
*Data for 1-methyl-4-phenyl-5-nitrosoimidazole and 1-methyl-4-nitroso-5-phenylimidazole.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. Below are standardized protocols for key experiments cited in the evaluation of nitroimidazoles.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The determination of MIC is essential for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standard procedure.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in appropriate broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1 for anaerobes) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the anaerobic bacteria on an appropriate agar medium. Suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C to allow the reduction of MTT to formazan by metabolically active cells.
-
Solubilization and Measurement: After incubation, add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration.
Conclusion
The comparative analysis of this compound and other nitroimidazoles underscores the critical role of the nitro group's reduction in their biological activity. While direct quantitative data for this compound remains elusive, evidence strongly suggests that it is a highly potent bactericidal intermediate. This highlights a promising avenue for the design of novel nitroimidazole-based drugs with potentially enhanced efficacy. Further research is warranted to synthesize and isolate this compound and its derivatives to fully characterize their biological activity profile and therapeutic potential. For established drugs like metronidazole and tinidazole, their continued efficacy against anaerobic infections is well-supported by extensive data. Megazol, despite its potent trypanocidal activity, requires further investigation to mitigate its genotoxic risks. This guide provides a foundational understanding for researchers to build upon in the quest for more effective and safer antimicrobial and antiprotozoal agents.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitric Oxide Releasing Compounds: Evaluating Alternatives to 5-nitroso-1H-imidazole
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is a critical decision in experimental design and therapeutic development. While the query for a direct comparison of 5-nitroso-1H-imidazole with other NO-releasing compounds was initiated, an extensive review of publicly available scientific literature and chemical databases reveals a significant lack of experimental data on the NO-donating properties of this compound. Its synthesis, nitric oxide release kinetics, and biological effects have not been characterized in published studies, precluding a direct comparison.
Therefore, this guide provides a comprehensive comparison of well-established classes of nitric oxide releasing compounds that serve as viable alternatives. The following sections detail the properties, mechanisms, and experimental evaluation of organic nitrates, S-nitrosothiols (RSNOs), diazeniumdiolates (NONOates), and metal-nitrosyl complexes, supported by experimental data and methodologies to aid in the selection of a suitable NO donor for your research needs.
Overview of Major Classes of Nitric Oxide Donors
The primary classes of NO donors are distinguished by their chemical structure, mechanism of NO release, and resulting biological activity. The choice of a particular donor often depends on the desired rate and duration of NO release, the biological environment of the study, and the need for enzymatic activation.
| Class of NO Donor | General Structure | Mechanism of NO Release | Key Characteristics | Examples |
| Organic Nitrates | R-O-NO₂ | Enzymatic metabolism (e.g., by mitochondrial aldehyde dehydrogenase) | Require enzymatic bioactivation; prolonged use can lead to tolerance.[1][2] | Nitroglycerin, Isosorbide dinitrate |
| S-Nitrosothiols (RSNOs) | R-S-N=O | Spontaneous or catalyzed decomposition (e.g., by light or metal ions) | Structurally diverse with varying stability and NO release kinetics.[3][4] | S-nitroso-N-acetylpenicillamine (SNAP), S-nitrosoglutathione (GSNO) |
| Diazeniumdiolates (NONOates) | [X-N(O)=NO]⁻ | Spontaneous, pH-dependent decomposition | Release two moles of NO per mole of donor; predictable release kinetics based on pH.[5] | PAPA NONOate, DEA NONOate |
| Metal-Nitrosyl Complexes | [M-(NO)ₓLᵧ]ⁿ | Ligand exchange or light-induced NO release | Can be designed for photoactivated NO release, offering spatial and temporal control.[6][7] | Sodium nitroprusside (SNP), Ruthenium-nitrosyl complexes |
Quantitative Comparison of NO Release Profiles
The kinetics of NO release are a critical parameter for in vitro and in vivo studies. The following table summarizes typical quantitative data for representative compounds from each class.
| Compound | Class | Half-life (t½) for NO Release | Conditions | Reference Method for Quantification |
| Nitroglycerin | Organic Nitrate | Variable (dependent on enzyme activity) | In the presence of mitochondrial ALDH-2 | Chemiluminescence, Griess Assay |
| SNAP | S-Nitrosothiol | ~4-6 hours | pH 7.4, 37°C | Chemiluminescence, Griess Assay |
| PAPA NONOate | Diazeniumdiolate | ~15 minutes | pH 7.4, 37°C | UV-Vis Spectroscopy, Chemiluminescence |
| Sodium Nitroprusside | Metal-Nitrosyl Complex | Seconds to minutes (light-dependent) | Aqueous solution, exposure to light | Electrochemical NO sensor, Griess Assay |
Signaling Pathways and Experimental Workflows
The biological effects of these NO donors are primarily mediated through the canonical NO/sGC/cGMP signaling pathway. However, other pathways, such as protein S-nitrosylation, can also be activated.
NO/sGC/cGMP Signaling Pathway
This pathway is fundamental to the vasodilatory and other signaling effects of nitric oxide.
Caption: Canonical Nitric Oxide Signaling Pathway.
Experimental Workflow for Comparing NO Donors
A typical experimental workflow to compare the efficacy of different NO donors in a cell-based assay is outlined below.
Caption: Workflow for Comparing NO Donors.
Detailed Experimental Protocols
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a common colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
(Store solutions at 4°C in the dark).
-
-
Nitrite standard solutions (e.g., sodium nitrite).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of the NO donor in an appropriate solvent.
-
Incubate the NO donor at a final concentration in PBS (pH 7.4) at 37°C for the desired time points.
-
Prepare a standard curve of sodium nitrite in PBS (ranging from 1 to 100 µM).
-
To 50 µL of each sample and standard in a 96-well plate, add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for a further 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Measurement of Vasodilation in Isolated Aortic Rings
This ex vivo method assesses the direct vasodilatory effect of NO donors on vascular smooth muscle.
Principle: The relaxation of pre-constricted arterial rings is measured isometrically in an organ bath setup.
Materials:
-
Aorta from a suitable animal model (e.g., rat).
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Phenylephrine (or other vasoconstrictor).
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Procedure:
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, add the NO donor in a cumulative concentration-dependent manner.
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves to compare the potency and efficacy of different NO donors.
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vasodilator actions of several N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of 5-Nitroso-1H-imidazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents has led to a focused investigation into the structure-activity relationships (SAR) of various heterocyclic compounds. Among these, 5-nitroso-1H-imidazole analogs have emerged as a promising class, demonstrating significantly enhanced bactericidal activity compared to their 5-nitroimidazole counterparts. This guide provides a comparative analysis of available data on these analogs, summarizing their biological activity, outlining experimental protocols, and visualizing their proposed mechanism of action.
Enhanced Bactericidal Potency of the Nitroso Group
Early comparative studies have highlighted the critical role of the 5-nitroso functional group in augmenting the antimicrobial efficacy of the imidazole scaffold. Research indicates that 5-nitrosoimidazoles are considerably more bactericidal than their analogous 5-nitro compounds under both aerobic and anaerobic conditions.[1] This suggests that the nitroso moiety is a key pharmacophore responsible for the enhanced biological activity.
The prevailing hypothesis is that, similar to 5-nitroimidazoles, the antimicrobial action of 5-nitrosoimidazoles involves reductive activation of the nitrogen-containing functional group. However, the nitroso analogs are thought to be more readily converted to the biologically active species, leading to greater potency.[1] This activation is believed to result in the formation of reactive intermediates that can induce damage to essential cellular components, such as DNA.[1]
Structure-Activity Relationship Insights
While comprehensive quantitative SAR data for a wide range of this compound analogs remains limited in publicly available literature, preliminary findings point towards key structural features influencing activity.
One study detailed the synthesis and evaluation of phenyl-substituted nitrosoimidazoles, specifically 1-methyl-4-phenyl-5-nitrosoimidazole.[1] The introduction of a phenyl group at the 4-position, in conjunction with methylation at the 1-position, was investigated in the context of bactericidal activity. This substitution pattern provides a foundational framework for further analog development and exploration of how lipophilicity and electronic effects at various positions on the imidazole ring impact antimicrobial potency.
Table 1: Comparative Biological Activity of Nitrosoimidazole Analogs
| Compound | Target Organism(s) | Activity Metric | Result | Reference |
| 1-methyl-4-phenyl-5-nitrosoimidazole | Escherichia coli (DNA repair-deficient mutants) | Bactericidal Activity | More bactericidal than 1-methyl-4-nitro-5-phenylimidazole and metronidazole | [1] |
| 1-methyl-4-nitroso-5-phenylimidazole | Escherichia coli (DNA repair-deficient mutants) | Bactericidal Activity | More bactericidal than its nitro analog | [1] |
| 4(5)-nitroso-5(4)-phenylimidazole | Escherichia coli (DNA repair-deficient mutants) | Bactericidal Activity | More bactericidal than its nitro analog | [1] |
Experimental Protocols
The evaluation of the bactericidal properties of this compound analogs typically involves standard microbiological assays. The following is a generalized protocol based on methodologies used for similar antimicrobial compounds.
Bactericidal Assay Protocol
-
Bacterial Strains and Culture Conditions:
-
The selection of bacterial strains is crucial and often includes both wild-type and specific mutant strains (e.g., DNA repair-deficient mutants of Escherichia coli) to probe the mechanism of action.[1]
-
Bacteria are typically grown in appropriate liquid media (e.g., Luria-Bertani broth) to mid-logarithmic phase at 37°C with aeration.
-
-
Preparation of Test Compounds:
-
The this compound analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the appropriate culture medium to achieve the desired final concentrations for testing.
-
-
Bactericidal Activity Assessment (Time-Kill Assay):
-
The mid-log phase bacterial culture is diluted to a standardized cell density (e.g., 1 x 10^6 colony-forming units (CFU)/mL).
-
The bacterial suspension is then incubated with various concentrations of the test compounds at 37°C.
-
Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 6, and 24 hours).
-
Serial dilutions of these aliquots are plated on nutrient agar plates.
-
The plates are incubated at 37°C for 18-24 hours, after which the number of viable colonies is counted.
-
The results are typically expressed as the log10 reduction in CFU/mL compared to the initial inoculum. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using broth microdilution or agar dilution methods according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Proposed Mechanism of Action and Signaling Pathway
The antimicrobial activity of 5-nitrosoimidazoles is believed to be initiated by the reductive activation of the nitroso group within the target microorganism. This process is more favorable in anaerobic or microaerophilic environments where the redox potential is low. The resulting reactive nitrogen species are thought to be the ultimate effectors of cellular damage.
Caption: Proposed mechanism of action for this compound analogs.
The diagram above illustrates the proposed pathway where the inactive prodrug enters the bacterial cell and is subsequently reduced by bacterial nitroreductases. This activation generates reactive nitrogen species that interact with and damage bacterial DNA, ultimately leading to cell death.
Experimental Workflow
The process of identifying and characterizing novel this compound analogs follows a structured workflow from synthesis to biological evaluation.
Caption: Experimental workflow for SAR studies of this compound analogs.
This workflow outlines the key stages, starting from the chemical synthesis of a library of analogs, followed by their purification and characterization. The compounds then undergo primary screening to determine their antimicrobial activity, with the most promising candidates being further evaluated in bactericidal assays. The collective data is then used to establish structure-activity relationships, which informs further mechanism of action studies and the identification of lead compounds for potential drug development.
References
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 5-Nitroso-1H-imidazole and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-nitroso-1H-imidazole, focusing on its potential cross-reactivity and off-target effects. Due to the limited direct experimental data on this compound, this comparison is based on the well-established profiles of related 5-nitroimidazole compounds and functionally distinct alternatives. This guide aims to inform researchers on the potential biological activities and liabilities of this compound class, aiding in experimental design and interpretation.
Introduction to this compound
This compound belongs to the broader class of nitro-heterocyclic compounds. The biological activity of related 5-nitroimidazoles is primarily attributed to the reductive activation of the nitro group within anaerobic or hypoxic environments. This process generates reactive nitroso and hydroxylamine derivatives, which can induce cellular damage, including DNA strand breakage.[1] This mechanism underlies their efficacy as antimicrobial and antiprotozoal agents. However, the reactive intermediates can also lead to off-target effects and potential toxicity. The introduction of a nitroso group at the 1-position may further modulate its biological activity, potentially influencing its redox properties and interactions with biological macromolecules.
Comparative Analysis: 5-Nitroimidazoles and Non-Nitroso Alternatives
For a comprehensive comparison, we will evaluate this compound in the context of two key comparator groups:
-
Established 5-Nitroimidazole Drugs: Metronidazole and Tinidazole are widely used antimicrobial and antiprotozoal drugs. Their off-target effects are relatively well-documented and serve as a baseline for predicting the potential liabilities of novel 5-nitroimidazole derivatives.
-
Non-Nitroso Nitric Oxide (NO) Donors: Given the presence of a nitroso moiety, it is conceivable that this compound could act as a nitric oxide donor. Therefore, we include S-Nitrosoglutathione (GSNO) as a representative of a class of compounds that elicit biological effects through NO signaling, a distinct mechanism from the reductive activation of nitroaromatics.
Data Presentation
The following tables summarize the known or inferred properties and off-target effects of this compound and its comparators.
Table 1: General Properties and Primary Mechanism of Action
| Compound | Class | Primary Intended Use/Activity | Primary Mechanism of Action |
| This compound | Nitrosoimidazole | Inferred: Antimicrobial/Hypoxia-activated cytotoxin | Inferred: Reductive activation to reactive nitrogen species leading to macromolecule damage. Potential for NO donation. |
| Metronidazole | 5-Nitroimidazole | Antimicrobial (anaerobic bacteria and protozoa) | Reductive activation of the nitro group in low-oxygen environments to form cytotoxic radicals that damage DNA.[1] |
| Tinidazole | 5-Nitroimidazole | Antimicrobial (anaerobic bacteria and protozoa) | Similar to Metronidazole; reductive activation of the nitro group leading to DNA damage. |
| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol (NO Donor) | Vasodilator, signaling molecule | Spontaneous or enzyme-catalyzed release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). |
Table 2: Potential Cross-Reactivity and Off-Target Effects
| Compound | Potential Off-Target Effects | Genotoxicity/Mutagenicity | Supporting Evidence/Inference |
| This compound | Inferred: Similar to other 5-nitroimidazoles (e.g., neurotoxicity, interaction with cellular redox systems). Potential for off-target effects related to NO signaling. | Inferred: The nitro group is associated with mutagenic potential in bacterial assays, though this is context-dependent.[2] | Extrapolation from the known profiles of 5-nitroimidazoles and the chemical nature of the nitroso group. |
| Metronidazole | Neurotoxicity (peripheral and central), metallic taste, disulfiram-like reaction with alcohol. | Mutagenic in bacteria (Ames test positive). Carcinogenic in some animal models. The relevance to humans is debated. | Clinical data and toxicological studies. |
| Tinidazole | Similar to Metronidazole, including neurotoxicity and gastrointestinal disturbances. | Mutagenic in bacteria. | Clinical and preclinical data. |
| S-Nitrosoglutathione (GSNO) | Off-target effects primarily related to excessive NO signaling: hypotension, nitrosative stress at high concentrations, potential for peroxynitrite formation. | Generally considered non-mutagenic. | Extensive biochemical and physiological studies on NO donors. |
Experimental Protocols
1. Assessing Cytotoxicity and Selectivity:
-
Objective: To determine the cytotoxic potential of the compounds against a panel of cell lines, including target and non-target cells, under both normoxic and hypoxic conditions.
-
Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., a hypoxic tumor model) and a non-cancerous human cell line (e.g., normal fibroblasts) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compounds (this compound and comparators) for 48-72 hours under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound in each cell line and condition. The ratio of IC50 (normoxia) / IC50 (hypoxia) can be used to determine the hypoxia-selective cytotoxicity.
-
2. Kinase Inhibitor Profiling (Example of Off-Target Screening):
-
Objective: To assess the potential for off-target inhibition of a broad range of protein kinases.
-
Methodology:
-
Platform: Utilize a commercial kinase screening service (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot℠).
-
Compound Submission: Submit the test compound at a fixed concentration (e.g., 10 µM) for initial screening against a large panel of kinases.
-
Assay Principle: These platforms typically use radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.
-
Data Analysis: The results are reported as the percentage of inhibition of each kinase. Significant inhibition of any kinase would indicate a potential off-target interaction. Follow-up dose-response studies can be performed to determine the IC50 for any identified hits.
-
3. In Vitro Genotoxicity Assay (Ames Test):
-
Objective: To evaluate the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Plate the bacterial strains on a minimal agar medium with a small amount of histidine and the test compound at various concentrations.
-
Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Mandatory Visualizations
Caption: Reductive activation pathway of 5-nitroimidazoles in hypoxic cells.
Caption: Workflow for assessing comparative cytotoxicity.
Conclusion
While this compound remains a compound with limited publicly available data on its biological activity, its structural similarity to well-characterized 5-nitroimidazoles suggests a potential for hypoxia-selective cytotoxicity mediated by reductive activation. Researchers should anticipate a corresponding risk of off-target effects, including genotoxicity, similar to that observed with compounds like metronidazole. The inclusion of a nitroso group may introduce additional complexities, such as the potential for nitric oxide donation, which would confer a distinct pharmacological profile and a different set of potential off-target effects.
For researchers considering the use of this compound, a thorough in-house characterization of its cytotoxic and off-target profile is imperative. The experimental protocols outlined in this guide provide a framework for such an evaluation. When selecting alternative compounds, the intended application is critical. If hypoxia-activated cytotoxicity is the goal, established 5-nitroimidazoles serve as relevant comparators. If nitric oxide-mediated effects are desired, non-nitroso NO donors would be more appropriate alternatives, likely with a more favorable safety profile regarding genotoxicity.
References
A Comparative Analysis of 5-Nitroso-1H-imidazole and its Parent Imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-nitroso-1H-imidazole and its parent compound, imidazole. The introduction of a nitroso functional group to the imidazole ring is expected to significantly alter its physicochemical properties and biological activity, a topic of considerable interest in medicinal chemistry and drug discovery.
Physicochemical Properties
The introduction of the electron-withdrawing nitroso group at the C5 position of the imidazole ring is anticipated to influence its electronic distribution, acidity, and basicity compared to the parent imidazole. While experimental data for this compound is limited, we can infer some changes based on fundamental chemical principles.
| Property | Imidazole | This compound | Reference |
| Molecular Formula | C₃H₄N₂ | C₃H₃N₃O | [1] |
| Molecular Weight | 68.08 g/mol | 97.08 g/mol | [1][2] |
| IUPAC Name | 1H-imidazole | This compound | [1][2] |
| pKa (of the conjugate acid) | ~7.0 | Expected to be lower than imidazole | |
| Acidity (NH proton) | pKa ~14.5 | Expected to be more acidic than imidazole | |
| LogP | -0.08 | -0.2 (Computed) | [3] |
| Appearance | Colorless solid | No data available | [1] |
Note: The pKa values for this compound are expected to be lower than imidazole due to the electron-withdrawing nature of the nitroso group, which would decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of imidazole is well-characterized. The introduction of a nitroso group in this compound would introduce a characteristic N=O stretching vibration.
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| Imidazole | Broad N-H stretch (~3150-2500), C=C and C=N stretching (~1670-1450) | [1] |
| This compound | Expected N=O stretch (~1500-1600), in addition to imidazole ring vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra of imidazole are simple due to its symmetry. The substitution with a nitroso group would break this symmetry and shift the resonances of the ring protons and carbons. The electron-withdrawing effect of the nitroso group would likely cause a downfield shift of the adjacent proton and carbon signals.
Biological Activity
Imidazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6] The biological profile of this compound is not well-documented in publicly available literature, but the presence of the nitroso group, a known pharmacophore and also a potential structural alert for toxicity, suggests that its biological activity could be significant and would warrant careful investigation.
Many imidazole-containing compounds exert their anticancer effects by targeting various biological pathways, including kinase signaling and microtubule dynamics.[5][6]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-nitroso compounds involves the direct nitrosation of a secondary amine. For 1-nitroso-1H-imidazole, this would involve the reaction of imidazole with a nitrosating agent. A plausible laboratory-scale synthesis is outlined below.
Reaction:
Imidazole is reacted with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.
Reagents:
-
Imidazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve imidazole in a suitable solvent, such as water or a mixture of water and a miscible organic solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the imidazole solution with constant stirring.
-
Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5 °C. The formation of nitrous acid in situ will then react with the imidazole.
-
Continue stirring the reaction mixture at low temperature for a specified period.
-
After the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography or recrystallization.
Note: N-nitroso compounds can be unstable and potentially mutagenic. All synthetic procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. A report on the attempted synthesis of a related compound, 2-methyl-5-nitro-1-nitroso-1H-imidazole, indicated that it may not be readily formed under standard nitrosation conditions, suggesting potential instability.[7]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (imidazole and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
References
- 1. 1H-Imidazole [webbook.nist.gov]
- 2. This compound | C3H3N3O | CID 53721518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrosoimidazole | C3H3N3O | CID 54568767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. veeprho.com [veeprho.com]
Validating the Mechanism of Action of 5-Nitroso-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of 5-nitroso-1H-imidazole, drawing parallels with the well-established 5-nitroimidazole class of compounds. Due to the limited direct experimental data on this compound, this document leverages existing research on related nitroaromatic compounds to provide a robust framework for its validation. Detailed experimental protocols and comparative data with alternative antimicrobial agents are presented to aid in the design and interpretation of future studies.
Proposed Mechanism of Action: A Tale of Two Moieties
The biological activity of nitroaromatic compounds, including 5-nitroimidazoles, is intrinsically linked to the reduction of their nitro group. This process is a prerequisite for the formation of cytotoxic reactive intermediates that ultimately lead to cellular damage and death. It is highly probable that this compound follows a similar bioactivation pathway, centered on its nitroso group.
The 5-Nitroimidazole Paradigm:
The prevailing mechanism for 5-nitroimidazoles, such as metronidazole and tinidazole, involves a multi-step reduction process. In anaerobic environments, ubiquitous in target pathogens like anaerobic bacteria and protozoa, the nitro group of the 5-nitroimidazole is reduced by nitroreductases. This enzymatic reaction generates a series of highly reactive intermediates, including nitroso radicals, hydroxylamines, and other nitrogenous radicals. These intermediates can then interact with and inflict damage upon critical cellular macromolecules, most notably DNA, leading to strand breaks and loss of helical structure, ultimately inhibiting nucleic acid synthesis and causing cell death.
A Proposed Mechanism for this compound:
Extrapolating from the known mechanism of 5-nitroimidazoles and other nitroso-containing compounds, a plausible mechanism of action for this compound can be proposed. Upon entering a target cell, the nitroso group (-N=O) would undergo bioreduction, a process likely facilitated by nitroreductases or other cellular reductases. This reduction would generate highly reactive nitrogen species (RNS).
These RNS can induce cellular damage through multiple pathways:
-
Direct DNA Damage: The generated reactive species can directly interact with DNA, causing alkylation of DNA bases. This leads to the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately triggering mutagenic or cytotoxic effects.
-
Oxidative Stress: The bioreduction process can also lead to the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress within the cell. This can further damage cellular components, including lipids, proteins, and DNA.
This proposed mechanism provides a solid foundation for designing experiments to validate the activity of this compound.
Comparative Performance Data
To provide a context for the potential efficacy of this compound, the following tables summarize the performance of established 5-nitroimidazoles against various pathogens, alongside a key alternative, nitazoxanide.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitroimidazoles and Alternatives against Anaerobic Bacteria
| Compound | Bacteroides fragilis (MIC, µg/mL) | Clostridium difficile (MIC, µg/mL) |
| Metronidazole | 0.25 - 2.0 | 0.12 - 1.0 |
| Tinidazole | 0.12 - 1.0 | 0.06 - 0.5 |
| Nitazoxanide | 0.25 - 2.0 | 0.06 - 0.25 |
Table 2: Efficacy of 5-Nitroimidazoles and Alternatives in Treating Giardiasis
| Compound | Parasitological Cure Rate (%) |
| Metronidazole | 85 - 95 |
| Tinidazole | 90 - 100 |
| Nitazoxanide | 85 - 97.9[1] |
Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanism of action for this compound, a series of key experiments are recommended.
Nitroreductase Activity Assay
This assay determines if this compound is a substrate for nitroreductase enzymes, a critical step in its bioactivation.
Principle: The assay measures the activity of nitroreductase by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of the enzyme and a reducing agent (e.g., NADH or NADPH). The reduction of this compound can be indirectly measured by its competition with the indicator substrate or directly by monitoring its disappearance using HPLC.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant nitroreductase is purified. A solution of this compound and a suitable indicator substrate (e.g., p-nitrophenylacetate) are prepared in an appropriate buffer.
-
Reaction Mixture: The reaction mixture contains the nitroreductase enzyme, NADH or NADPH as a cofactor, and the indicator substrate in a buffer (e.g., phosphate buffer, pH 7.0).
-
Initiation and Measurement: The reaction is initiated by the addition of this compound. The change in absorbance or fluorescence of the indicator substrate is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate of the reaction is calculated and compared to a control without this compound to determine if it acts as a substrate.
DNA Damage Assay (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Treatment: Target cells (e.g., bacteria or protozoa) are incubated with varying concentrations of this compound for a defined period.
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tails using specialized software.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Target cells are seeded in a 96-well plate and allowed to adhere or grow.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Protocol (Broth Microdilution):
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time, and atmosphere) to allow for microbial growth.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed bioactivation and DNA damage pathway for this compound.
Caption: A logical workflow for the experimental validation of this compound's mechanism.
References
5-Nitroso-1H-imidazole: A Head-to-Head Comparison with Standard-of-Care Antimicrobials
A comprehensive analysis of the available scientific literature reveals a significant gap in the direct comparative data for 5-nitroso-1H-imidazole against current standard-of-care drugs for specific therapeutic indications. While the broader class of nitroimidazoles, to which this compound is structurally related, has well-established antimicrobial properties, specific experimental data on the efficacy and spectrum of activity of this compound remains largely unpublished. This guide, therefore, provides a comparative overview based on the known activities of the nitroimidazole class, highlighting the standard-of-care drugs for relevant infections and outlining the necessary experimental data required for a definitive head-to-head comparison.
Introduction to this compound and the Nitroimidazole Class
Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal effects. The introduction of a nitro group to the imidazole ring, creating nitroimidazoles, was a pivotal development, leading to potent drugs against anaerobic bacteria and various protozoa. This compound, as a related structure, is hypothesized to share some of these antimicrobial properties. The mechanism of action for nitroimidazoles typically involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other critical cellular components.
Potential Therapeutic Application: Antimicrobial Agent
Based on the known activity of the parent imidazole and nitroimidazole scaffolds, the primary potential therapeutic application for this compound is as an antimicrobial agent, particularly against anaerobic bacteria and protozoa.
Standard-of-Care Drugs for Anaerobic and Protozoal Infections
The current standard-of-care for infections caused by anaerobic bacteria and susceptible protozoa heavily relies on drugs from the nitroimidazole class, as well as other antimicrobial agents. A direct comparison for this compound would necessitate evaluation against these established therapies.
| Infection Type | Standard-of-Care Drugs |
| Anaerobic Bacterial Infections | Metronidazole, Tinidazole, Clindamycin, Carbapenems (e.g., Meropenem, Imipenem-cilastatin) |
| Protozoal Infections | Metronidazole, Tinidazole, Nitazoxanide, Benznidazole, Nifurtimox |
Comparative Data: A Notable Absence for this compound
A thorough review of published scientific literature, including preclinical and clinical studies, reveals a lack of specific data on the antimicrobial activity of this compound. Key experimental data points required for a meaningful comparison, such as Minimum Inhibitory Concentration (MIC) values against a panel of relevant microorganisms, are not publicly available.
Experimental Protocols for Future Comparative Studies
To enable a head-to-head comparison of this compound with standard-of-care drugs, a series of well-defined in vitro and in vivo experiments would be required.
In Vitro Susceptibility Testing
Objective: To determine the intrinsic antimicrobial activity of this compound against a range of clinically relevant anaerobic bacteria and protozoa and compare it to standard-of-care drugs.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Standardized inocula of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) or protozoa (e.g., Trichomonas vaginalis, Giardia lamblia) are prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Drug Dilution: Serial twofold dilutions of this compound and the comparator drugs (e.g., metronidazole, tinidazole) are prepared in appropriate broth media in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: Plates are incubated under appropriate anaerobic or microaerophilic conditions for a specified period (e.g., 24-48 hours for bacteria, variable for protozoa).
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.
dot
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
